3-Amino-2-methyl-4H-chromen-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
3-amino-2-methylchromen-4-one |
InChI |
InChI=1S/C10H9NO2/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5H,11H2,1H3 |
InChI Key |
NGQCCVZGZZDMNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2O1)N |
Origin of Product |
United States |
Foundational & Exploratory
3-Amino-2-methyl-4H-chromen-4-one CAS number and molecular weight
Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary
3-Amino-2-methyl-4H-chromen-4-one (CAS 66691-41-6) is a specialized heterocyclic building block belonging to the chromone (4H-1-benzopyran-4-one) family.[1][2] Distinguished by an amino group at the C3 position and a methyl group at the C2 position, this compound serves as a critical "privileged scaffold" in medicinal chemistry. Its unique electronic structure—combining a nucleophilic primary amine with an electrophilic chromone core—makes it a versatile intermediate for synthesizing fused heterocyclic systems (e.g., chromeno-pyrimidines) and bioactive agents, including kinase inhibitors and DNA-intercalating drugs.
This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, chemical reactivity profiles, and applications in drug discovery.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The following table summarizes the core identification data for 3-Amino-2-methyl-4H-chromen-4-one.
| Property | Data |
| Chemical Name | 3-Amino-2-methyl-4H-chromen-4-one |
| Synonyms | 3-Amino-2-methylchromone; 3-Amino-2-methyl-1-benzopyran-4-one |
| CAS Number | 66691-41-6 |
| Molecular Weight | 175.18 g/mol |
| Molecular Formula | C₁₀H₉NO₂ |
| Appearance | Pale yellow to brown solid |
| Melting Point | 138–140 °C (Lit.)[1][2][3][4] |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| SMILES | CC1=C(C(=O)C2=CC=CC=C2O1)N |
| InChI Key | InChI=1S/C10H9NO2/c1-6-9(11)10(13)7-4-2-3-5-8(7)12-6/h2-5H,11H2,1H3 |
Synthesis Methodologies
The synthesis of 3-amino-2-methylchromone is non-trivial due to the competing reactivity of the benzene ring during electrophilic substitution.[1][2] The most authoritative route involves the construction of the chromone core followed by functional group manipulation, specifically the reduction of a nitro intermediate.
Core Synthetic Pathway (Nitration-Reduction Strategy)
This pathway avoids the ambiguity of direct amination by utilizing 2-methyl-3-nitrochromone as the key intermediate.[1][2]
Step 1: Synthesis of 2-Methyl-3-nitrochromone
Direct nitration of 2-methylchromone with standard mixed acid (
Step 2: Selective Reduction The 3-nitro group is reduced to the 3-amino functionality using catalytic hydrogenation or metal/acid reduction (Sn/HCl).[2]
Experimental Protocol: Reduction of 2-Methyl-3-nitrochromone[1][2]
-
Reagents: 2-Methyl-3-nitrochromone (1.0 eq), Stannous Chloride (
, 5.0 eq), Conc. HCl, Ethanol.[5] -
Procedure:
-
Dissolve 2-methyl-3-nitrochromone (e.g., 10 mmol) in ethanol (50 mL).
-
Add
suspended in concentrated HCl (10 mL) dropwise while maintaining the temperature at 60–70 °C. -
Reflux the mixture for 2–3 hours. Monitor consumption of the starting material by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
-
Cool to room temperature and neutralize carefully with 10% NaOH solution to pH 8–9.
-
Extract with ethyl acetate (
mL). -
Wash combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Recrystallize from ethanol/water to yield 3-amino-2-methylchromone as yellow needles.
-
Synthesis Visualization
The following diagram illustrates the logical flow from precursors to the final target and its subsequent transformation into fused heterocycles.
Caption: Validated synthetic pathways to 3-Amino-2-methyl-4H-chromen-4-one, highlighting the critical nitro-intermediate reduction step.
Chemical Reactivity & Mechanistic Insights[1][4][9]
3-Amino-2-methylchromone is a bifunctional scaffold . It possesses a nucleophilic amino group (
Nucleophilic Reactions (Amine Functionalization)
The C3-amino group exhibits typical aromatic amine reactivity, though its nucleophilicity is modulated by the electron-withdrawing carbonyl at C4.
-
Acylation: Reacts with acid chlorides/anhydrides to form amides (e.g., 3-acetamido-2-methylchromone).[1][2]
-
Schiff Base Formation: Condenses with aromatic aldehydes to form imines (Schiff bases), often used to append pharmacophores or coordinate metals.
Ring Transformations (Electrophilic Core)
The chromone ring, particularly the C2 position, is susceptible to nucleophilic attack. However, the presence of the methyl group at C2 and the electron-donating amino group at C3 stabilizes the ring against simple Michael additions compared to unsubstituted chromones.
-
Pyrimidine Formation: Reaction with guanidine or amidines leads to ring opening of the pyrone and recyclization to form 5-aminopyrimidine derivatives.[2] This is a powerful method for scaffold hopping from chromones to pyrimidines.[2]
Reactivity Visualization[1][2]
Caption: Divergent synthesis map showing the transformation of 3-Amino-2-methylchromone into various bioactive heterocycles.
Biological Applications & Therapeutic Potential[1][2]
The 3-aminochromone scaffold is widely recognized in medicinal chemistry for its ability to interact with ATP-binding sites in kinases and other enzymes.[1][2]
| Therapeutic Area | Mechanism of Action | Key References |
| Kinase Inhibition | The chromone core mimics the adenine ring of ATP, allowing it to dock into the hinge region of kinases (e.g., PI3K, DNA-PK). The 3-amino group provides a vector for hydrogen bonding with key residues (e.g., hinge backbone carbonyls). | [1, 2] |
| Anticancer | Derivatives formed via Schiff base condensation with heterocyclic aldehydes have shown cytotoxicity against MCF-7 and HeLa cell lines by inducing apoptosis. | [3] |
| SIRT Inhibition | Structurally related 3-aminomethyl derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a target in neurodegenerative diseases.[2] | [4] |
| DNA Intercalation | Planar tricyclic derivatives synthesized from this scaffold (e.g., chromeno-pyridines) act as DNA intercalators, inhibiting topoisomerase activity. | [1] |
References
-
Takagi, K., et al. (1987).[6] "Synthesis of nitro and amino N-heterocycles via ring transformation of 2-methyl-3-nitrochromone." Journal of Heterocyclic Chemistry, 24(4), 1003–1007. Link
-
Ibrahim, S. S. (2001).[3] "Uses of o-Hydroxybenzoylacetone in the Synthesis of Some Substituted 2-Methylchromones." Ind.[2][5][7][8][3][4][9] Eng. Chem. Res., 40, 37–39.[3] (Note: See also comments by Rao et al. regarding 3-nitro isomer verification).[2] Link
-
Gammill, R. B. (1979). "General synthesis of 3-aminochromones." Journal of Organic Chemistry, 44(22), 3988–3990. Link
-
ChemicalBook. (2025).[2][8] "Product Entry: 3-Amino-2-methyl-4H-chromen-4-one (CAS 66691-41-6)." Link
Sources
- 1. 38464-23-2|3,4-Diamino-2H-chromen-2-one|BLD Pharm [bldpharm.com]
- 2. 2-amino-4-(2-chloro-6-fluorophenyl)-3-cyano-4H-chromen-7-yl 4-fluorobenzoate | Molport-000-546-756 | Novel [molport.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP0114899A1 - 2-Methylchromone derivatives and their preparation process - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of New Pyrimidine Derivatives from 2-Methyl-3-nitro- and 3-Amino-2-methylchromones [jstage.jst.go.jp]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Literature review of amino-substituted chromones as kinase inhibitors
Executive Summary
The chromone (4H-chromen-4-one) scaffold represents a privileged structure in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. While the scaffold itself provides a planar, aromatic system capable of π-stacking within the kinase active site, the introduction of amino substituents—specifically at the C2 and C8 positions—has been the catalyst for transforming this flavonoid core into potent, selective inhibitors for targets such as DNA-PK , PI3K , and CK2 .
This guide synthesizes the structural logic, synthetic pathways, and biological validation of amino-chromones, moving beyond basic enumeration to explain the why and how of their design.
The Pharmacophore: Hinge Binding & Selectivity
The success of amino-chromones relies on their ability to mimic the adenine ring of ATP. The kinase ATP-binding pocket is defined by the "hinge region," a flexible segment connecting the N- and C-terminal lobes.
Structural Logic
-
The Acceptor: The carbonyl oxygen at C4 of the chromone serves as a hydrogen bond acceptor for the backbone NH of the hinge region (e.g., Valine or Leucine residues).
-
The Donor/Solubilizer: An amino substitution at C2 (often a morpholine or primary amine) serves two roles:
-
Solubility: It introduces basicity and polarity to an otherwise lipophilic core.
-
H-Bonding: In specific orientations, the nitrogen or associated heteroatoms (like the oxygen in morpholine) can act as H-bond acceptors or donors to water networks or hinge residues.
-
-
The Selectivity Handle: Substituents at C8 (often aryl or heteroaryl groups) project into the hydrophobic "selectivity pocket" (often distinct from the conserved ATP pocket), granting specificity between closely related kinases (e.g., distinguishing DNA-PK from PI3K).
Mechanism of Action Visualization
The following diagram illustrates the consensus binding mode of a 2-amino-8-arylchromone within a generic kinase hinge region.
Figure 1: Consensus binding mode of amino-chromones. The C4-carbonyl anchors the molecule to the hinge, while the C8-substituent exploits the hydrophobic pocket for selectivity.
Target-Specific Case Studies & SAR
The evolution of this scaffold is best understood through three generations of inhibitors.
The Pioneer: PI3K and LY294002
LY294002 was the first synthetic chromone to gain widespread use. It is a 2-morpholino-8-phenylchromone .
-
Mechanism: It acts as a reversible, ATP-competitive inhibitor of Class I PI3Ks.
-
Limitation: While effective in vitro (IC50 ~1.4 µM), it lacks selectivity (hitting mTOR and DNA-PK) and has poor solubility/metabolic stability (rapid clearance), making it unsuitable for clinical use but excellent as a chemical probe.
-
Key SAR Lesson: The morpholine ring at C2 is essential. Replacing it with a piperidine or pyrrolidine drastically reduces potency, highlighting the specific spatial requirement of the morpholine oxygen.
The Specialist: DNA-PK and NU7441
Building on the LY294002 scaffold, researchers at Newcastle University developed NU7441 (KU-57788) .
-
Modification: They retained the 2-morpholine but replaced the simple 8-phenyl ring with a dibenzothiophene moiety.
-
Result: This bulky, rigid group at C8 perfectly complements the deeper hydrophobic pocket of DNA-PK, resulting in a 100-fold increase in potency (IC50 = 14 nM) and significant selectivity over PI3K (IC50 = 5.0 µM).
-
Clinical Relevance: This demonstrated that the C8 position is the primary driver of kinase selectivity in this scaffold.
The Hybrid: CK2 and Chromone-Aminothiazoles
Recent work (e.g., Compound 5i) involves hybridizing the chromone with a 2-aminothiazole at the C3 or C2 position.
-
Mechanism: These compounds target Casein Kinase 2 (CK2).[1]
-
Performance: IC50 values in the nanomolar range (80 nM).
-
Innovation: The aminothiazole moiety provides additional H-bond donors/acceptors, allowing the molecule to reach residues outside the canonical ATP pocket, further enhancing specificity.
Comparative Data Summary
| Compound | Target(s) | IC50 (Primary Target) | C2 Substituent | C8 Substituent | Key Feature |
| LY294002 | PI3K α/β/δ | 1.4 µM | Morpholine | Phenyl | First-in-class probe |
| NU7026 | DNA-PK | 0.23 µM | Morpholine | Benzoic acid | Improved solubility |
| NU7441 | DNA-PK | 0.014 µM (14 nM) | Morpholine | Dibenzothiophene | High potency/selectivity |
| Compound 5i | CK2 | 0.080 µM | Aminothiazole | H | Scaffold hybridization |
Experimental Protocols
Synthetic Workflow: 2-Amino-8-Arylchromones
Expert Insight: The synthesis of these compounds typically faces a challenge: installing the amine at C2 without ring opening. The most robust method involves the cyclization of functionalized salicylic acids followed by nucleophilic substitution.
Protocol for the Synthesis of NU7441 Analogues:
-
Acylation (Step 1): React a substituted 2-hydroxyacetophenone with diethyl oxalate and sodium ethoxide.
-
Why: To form the diketo-ester intermediate required for cyclization.
-
-
Cyclization (Step 2): Treat the intermediate with concentrated HCl in ethanol.
-
Result: Formation of the chromone-2-carboxylic ester.
-
-
Saponification & Decarboxylation (Alternative Route): Often, a direct route to 2-chlorochromone is preferred. React salicylic acid with Vilsmeier-Haack reagent (POCl3/DMF) to generate 2-chlorochromone-3-carboxaldehyde (if C3 substitution is desired) or simple 2-chlorochromones.
-
Amination (Critical Step 3):
-
Reagents: 2-chlorochromone derivative + Morpholine (or desired amine).
-
Conditions: Reflux in Ethanol or DMF with Et3N base.
-
Note: The C2 position is electrophilic (vinylogous ester). Nucleophilic aromatic substitution (SNAr) proceeds readily here.
-
-
Suzuki Coupling (Step 4 - for C8 functionalization):
-
Reagents: 8-bromo-2-morpholinochromone + Aryl boronic acid (e.g., Dibenzothiophene-4-boronic acid).
-
Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.
-
Base: Na2CO3 (aq).
-
Solvent: DME/Water or Dioxane/Water.
-
Conditions: 80-100°C under Argon.
-
Figure 2: Synthetic pathway for 2-amino-8-arylchromones via the 2-chloro intermediate strategy.
Biological Validation: DNA-PK Kinase Assay
Trustworthiness Check: Kinase assays are prone to false positives due to aggregation or ATP depletion. This protocol uses a radiometric filter-binding method, which is the gold standard for avoiding fluorescence interference common with chromone scaffolds (which can be autofluorescent).
Materials:
-
Enzyme: Purified human DNA-PKcs/Ku70/Ku80 complex.
-
Substrate: p53-derived peptide or biotinylated peptide.
-
Tracer: [γ-33P]ATP.
-
Control: Wortmannin (positive control).
Step-by-Step:
-
Buffer Prep: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 25 mM β-glycerophosphate (phosphatase inhibitor).
-
Inhibitor Incubation:
-
Dissolve amino-chromone in 100% DMSO.
-
Dilute into assay buffer (Final DMSO < 1%).
-
Incubate with DNA-PK enzyme (2-5 nM final) for 10 mins at RT. Causality: Allows the inhibitor to occupy the ATP pocket before competition begins.
-
-
Reaction Initiation:
-
Add Substrate Mix: Peptide (20 µM), sheared DNA (10 µg/mL - required for DNA-PK activation), and ATP mix (10 µM cold ATP + 0.5 µCi [γ-33P]ATP).
-
-
Reaction: Incubate at 30°C for 30 minutes.
-
Termination: Spot 20 µL of reaction onto P81 phosphocellulose paper.
-
Wash: Wash filters 3x with 0.75% Phosphoric acid. Why: Removes unreacted ATP; positively charged peptide binds to the paper.
-
Quantification: Scintillation counting.
-
Analysis: Plot % Activity vs. Log[Inhibitor] to determine IC50 using non-linear regression (Sigmoidal dose-response).
References
-
Hardcastle, I. R., et al. (2005). "Discovery of Potent Chromone-Based Inhibitors of the DNA-Dependent Protein Kinase (DNA-PK) Using a Small-Molecule Library Approach." Journal of Medicinal Chemistry.
-
Leahy, J. J., et al. (2004). "Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromone libraries." Bioorganic & Medicinal Chemistry Letters.
-
Vlahos, C. J., et al. (1994).[2] "A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002)." Journal of Biological Chemistry.
-
Griffin, R. J., et al. (2005). "Selective benzopyranone and pyrimido[2,1-a]isoquinolin-4-one inhibitors of DNA-dependent protein kinase: synthesis, structure-activity studies, and radiosensitization of a human tumor cell line in vitro." Journal of Medicinal Chemistry.
-
Gomes, L. R., et al. (2022). "Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors." Bioorganic & Medicinal Chemistry Letters.
Sources
Difference between 3-amino-chromone and 3-aminocoumarin derivatives
This guide provides an in-depth technical analysis of the structural, synthetic, and pharmacological distinctions between 3-amino-chromone and 3-aminocoumarin derivatives.
Structural Divergence, Synthetic Pathways, and Pharmacological Applications
Executive Summary
While 3-amino-chromone and 3-aminocoumarin share the benzopyrone core, they represent distinct pharmacophores with divergent electronic properties and biological targets. The defining difference lies in the carbonyl position (C4 vs. C2), which dictates the electronic environment of the C3-amino group. 3-aminocoumarins function primarily as DNA gyrase inhibitors and fluorescent probes due to their lactone-based "push-pull" systems. In contrast, 3-aminochromones act as ATP-bioisosteres , serving as privileged scaffolds for kinase inhibition (PI3K, DNA-PK) due to their stable enaminone architecture.
Part 1: Structural & Electronic Divergence
The fundamental distinction between these scaffolds is not merely nomenclature; it is the difference between a cyclic ketone (chromone) and a cyclic lactone (coumarin) . This dictates the stability and reactivity of the C3-amine.
Electronic Environment of the C3 Position
| Feature | 3-Aminochromone (4-oxo) | 3-Aminocoumarin (2-oxo) |
| Core Structure | 1,4-benzopyrone | 1,2-benzopyrone |
| Linkage Type | Vinylogous Ester / Enaminone | Lactone (Cyclic Ester) |
| C3 Environment | ||
| Ring Oxygen Effect | Donates electron density to C2, increasing nucleophilicity at C3 via conjugation. | Withdraws electron density (part of ester), reducing electron density at C3. |
| Plasma Stability | High. The ether linkage is metabolically robust. | Moderate/Low. The lactone ring is susceptible to hydrolytic opening by plasma esterases. |
The "Push-Pull" Fluorescence Mechanism
-
Coumarins: The 3-aminocoumarin scaffold often exhibits strong fluorescence. The C3-amino group acts as an electron donor ("push"), while the C2-carbonyl acts as an acceptor ("pull"). This conjugation is uninterrupted, making them ideal fluorophores.
-
Chromones: The fluorescence of 3-aminochromones is generally weaker unless specifically substituted (e.g., flavonols with 3-OH). The cross-conjugation in the 1,4-pyrone system dampens the quantum yield compared to the coumarin analog.
Part 2: Synthetic Methodologies
The synthesis of these derivatives requires distinct strategies. Below are the standard, high-yield protocols for generating the core scaffolds.
Visualization of Synthetic Pathways
The following diagram contrasts the primary synthetic routes for both scaffolds.
Figure 1: Comparative synthetic workflows. Coumarins are often accessed via Erlenmeyer-Plöchl azlactone synthesis, while Chromones typically require ring construction followed by C3-functionalization (nitration/reduction).
Detailed Protocols
Protocol A: Synthesis of 3-Aminocoumarin (Erlenmeyer-Plöchl Variation)
This method is preferred for its operational simplicity and scalability.
-
Condensation: Mix Salicylaldehyde (10 mmol), N-acetylglycine (10 mmol), and anhydrous sodium acetate (30 mmol) in acetic anhydride (20 mL).
-
Reflux: Heat the mixture at reflux (140°C) for 4–6 hours. The mixture will solidify upon cooling.
-
Hydrolysis: Treat the intermediate (3-acetamidocoumarin) with dilute HCl (1:1) and reflux for 1 hour to deprotect the amine.
-
Work-up: Neutralize with NaHCO3. The precipitate is 3-aminocoumarin.[1]
-
Validation: 1H NMR (DMSO-d6) should show a singlet around δ 8.0 ppm (C4-H) and a broad singlet for NH2 (exchangeable with D2O).
Protocol B: Synthesis of 3-Aminochromone (Via 3-Nitrochromone)
Direct amination of chromone is difficult; the nitro-reduction route is the industry standard.
-
Precursor Synthesis: React 2'-hydroxyacetophenone with DMF-DMA (dimethylformamide dimethyl acetal) to form the enaminone. Cyclize with Iodine in MeOH to yield Chromone.
-
Nitration: Dissolve Chromone (5 mmol) in conc. H2SO4 at 0°C. Dropwise add fuming HNO3. Stir at 0°C for 1 hour. Pour into ice water to isolate 3-nitrochromone.
-
Reduction: Suspend 3-nitrochromone in EtOH. Add SnCl2·2H2O (5 eq.) and heat to 70°C for 2 hours.
-
Work-up: Adjust pH to 8 with NaOH. Extract with EtOAc.
-
Validation: IR spectrum will show the disappearance of NO2 symmetric stretch (1350 cm-1) and appearance of NH2 doublets (3300-3400 cm-1).
Part 3: Pharmacological Profiles & Target Space
The structural differences dictate the binding affinity to specific biological targets.
3-Aminocoumarin: The Gyrase & AChE Scaffold
-
Mechanism: The coumarin ring mimics the ATP-binding pocket of the B subunit of bacterial DNA gyrase.
-
Key Drug: Novobiocin (an aminocoumarin antibiotic).[2]
-
Neurology: 3-aminocoumarin derivatives are potent Acetylcholinesterase (AChE) inhibitors. The lactone ring interacts with the esteratic site of the enzyme.
-
Toxicity Warning: Due to metabolic opening of the lactone ring to form o-coumaric acid derivatives, these compounds can show hepatotoxicity (warfarin-like effects) if not substituted at the 4-position to block metabolism.
3-Aminochromone: The Kinase Scaffold
-
Mechanism: The 3-aminochromone scaffold is a bioisostere of the adenine ring of ATP. The N-H of the amine and the C4-Carbonyl form a critical hydrogen-bond donor-acceptor motif that binds to the hinge region of kinases.
-
Key Targets:
-
PI3K (Phosphoinositide 3-kinase): Critical in cancer signaling.
-
DNA-PK (DNA-dependent protein kinase): Involved in DNA repair.
-
-
Advantage: The chromone ring is metabolically stable against plasma hydrolysis, offering a better pharmacokinetic (PK) profile for systemic oncology drugs than coumarins.
Target Interaction Map
Figure 2: Biological target segregation. Coumarins dominate antibacterial and CNS spaces, while Chromones are privileged structures for oncology (kinase inhibition).
Part 4: Experimental Workflow for Comparative Analysis
To empirically distinguish a derivative or evaluate a new library, the following workflow ensures rigorous data generation.
Stability Assay (Plasma Half-Life)
Rationale: To demonstrate the superior metabolic stability of the chromone scaffold.
-
Preparation: Dissolve test compounds (10 µM) in human plasma (pooled).
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot at 0, 15, 30, 60, and 120 min. Quench with Acetonitrile (ice-cold).
-
Analysis: LC-MS/MS. Monitor the disappearance of the parent peak.
-
Expected Result: 3-Aminocoumarins typically show
min due to lactone hydrolysis (ring opening). 3-Aminochromones typically show min.
Fluorescence Quantum Yield Measurement
Rationale: To validate the optical utility of the scaffold.
-
Standard: Use Quinine Sulfate (0.1 M H2SO4) as the reference (
). -
Solvent: Dissolve derivatives in EtOH or DMSO. Absorbance should be < 0.1 to avoid inner filter effects.
-
Excitation: Scan excitation from 300–450 nm.
-
Calculation:
. -
Expected Result: 3-Aminocoumarins will generally exhibit
(blue emission). 3-Aminochromones will typically show unless a 3-OH group is present.
References
-
Patra, P., et al. (2023). "The synthesis, biological evaluation, and fluorescence study of 3-aminocoumarin and their derivatives: a brief review." Monatshefte für Chemie.
-
Horton, D. A., et al. (2003). "The combinatorial synthesis of bicyclic privileged structures or privileged substructures." Chemical Reviews.
-
Gomes, A., et al. (2009). "Energetics of Coumarin and Chromone." The Journal of Physical Chemistry A. [3]
-
Borges, F., et al. (2005). "Simple coumarins: privileged scaffolds in medicinal chemistry." Current Medicinal Chemistry.
-
Keri, R. S., et al. (2014). "Chromones as a privileged scaffold in drug discovery: A review." European Journal of Medicinal Chemistry.
Sources
Technical Guide: Natural Sources and Therapeutic Potential of the 2-Methyl-4H-chromen-4-one Scaffold
Executive Summary
The 2-methyl-4H-chromen-4-one (2-methylchromone) backbone represents a distinct, privileged scaffold in medicinal chemistry, structurally differentiated from the ubiquitous flavones (2-phenylchromones) by the substitution of a methyl group at the C-2 position. While less abundant in nature than their flavonoid counterparts, 2-methylchromones exhibit a concentrated pharmacological profile, particularly in anti-inflammatory, cytotoxic, and neuroprotective domains.
This guide provides a technical analysis of the natural reservoirs of this scaffold, the unique type III polyketide synthase (PKS) machinery responsible for its biosynthesis, and validated protocols for its isolation and characterization.
Part 1: Structural Classification & Chemical Space
The 2-methylchromone core consists of a benzo-
| Feature | 2-Methylchromone | Flavone (2-Phenylchromone) |
| C-2 Substituent | Methyl group (-CH₃) | Phenyl ring (-C₆H₅) |
| Biosynthetic Origin | Pentaketide/Heptaketide (Acetate pathway) | Phenylpropanoid (Shikimate + Acetate) |
| Lipophilicity | Moderate (LogP ~1.5 - 2.5) | High (LogP > 3.0) |
| Key Sources | Aloe, Cassia, Myrtaceae, Fungi | Citrus, Berries, ubiquitous in plants |
Part 2: Natural Sources & Biodiversity
Unlike flavonoids, which are ubiquitous in the plant kingdom, 2-methylchromones are chemotaxonomically restricted to specific families and fungal strains.
Table 1: Primary Natural Sources of 2-Methylchromone Derivatives
| Organism Type | Species | Key Compounds | Pharmacological Relevance |
| Plant | Aloe arborescens / Aloe vera | Aloesin , Aloesone, 5,7-dihydroxy-2-methylchromone | Anti-inflammatory, Skin pigmentation modulation (Tyrosinase inhibition). |
| Plant | Baeckea frutescens (Myrtaceae) | 7-O-(4',6'-digalloyl)-β-D-glucosyl-5-hydroxy-2-methylchromone | COX-1 and COX-2 inhibition (Anti-inflammatory). |
| Plant | Cassia alata (Fabaceae) | Alatachromone A | Cytotoxic activity against cancer cell lines. |
| Plant | Eugenia spp. (Myrtaceae) | 5,7-dihydroxy-2-methylchromone | Antimicrobial properties. |
| Fungus | Alternaria brassicae | (2′S)-2-(2-Acetoxypropyl)-7-hydroxy-5-methylchromone | Antioxidant; inhibition of LDL oxidation. |
| Fungus | Paecilomyces variotii | Lawsozaheer (2-(2′R-hydroxypropyl)-5-methyl-7-hydroxychromone) | Antibacterial activity (Anti-MRSA). |
Part 3: Biosynthetic Origins (Type III PKS)[4][5][6]
The biosynthesis of the 2-methylchromone backbone is a deviation from the standard flavonoid pathway. It does not utilize 4-coumaroyl-CoA (from the shikimate pathway). Instead, it is synthesized entirely from acetate units via Type III Polyketide Synthases (PKS) .
Mechanism of Action[7][8]
-
Pentaketide Chromone Synthase (PCS): Found in Aloe, this enzyme catalyzes the iterative condensation of five molecules of malonyl-CoA (or one acetyl-CoA starter + four malonyl-CoA extenders).[1][2][3]
-
Cyclization: The linear pentaketide intermediate undergoes a C-1 to C-5 Claisen condensation (forming the pyrone ring) and a subsequent C-6 to C-11 aldol condensation (forming the benzene ring) to yield the bicyclic chromone.
-
Chain Length Control: A single residue in the active site (Met207 in PCS vs. Thr197 in Chalcone Synthase) sterically restricts the pocket, preventing the entry of bulky phenylpropanoid starters and favoring the smaller acetate units.
Figure 1: Biosynthetic Pathway of 2-Methylchromone[5]
Caption: Type III PKS-mediated biosynthesis of the 2-methylchromone backbone from acetate precursors.[4]
Part 4: Isolation & Characterization Protocol
The following protocol is optimized for the isolation of Aloesin and related 2-methylchromones from Aloe species, utilizing a green solvent extraction followed by partition chromatography.
Phase 1: Extraction
-
Material Prep: Obtain fresh Aloe vera leaf rinds (the green skin, not the inner gel). Lyophilize (freeze-dry) and pulverize into a fine powder (mesh size 40-60).
-
Solvent System: Use 95% Ethanol or Propylene Glycol/Water (80:20) . These solvents target the chromones while minimizing polysaccharide contamination from the gel.
-
Maceration: Extract 100g of powder in 1L solvent at 40°C for 4 hours with intermittent stirring.
-
Filtration: Filter through Whatman No. 1 paper. Repeat extraction on the residue twice. Combine filtrates.
-
Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator) at <50°C to yield a crude resin.
Phase 2: Fractionation & Purification
High-Speed Counter-Current Chromatography (HSCCC) is superior to silica columns for chromones due to zero irreversible adsorption.
-
Solvent System: Ethyl acetate / n-Butanol / Water (3 : 2 : 5 v/v/v).[5]
-
Procedure:
-
Equilibrate the HSCCC column with the Upper Phase (Stationary Phase).[5]
-
Inject the crude extract dissolved in a 1:1 mixture of both phases.
-
Elute with the Lower Phase (Mobile Phase) at 2.0 mL/min, 800 rpm.
-
Monitor UV at 254 nm (Chromone characteristic absorption).
-
Collect fractions. Aloesin typically elutes mid-run (K value approx 1.0).
-
Phase 3: Structural Validation (QC)
Verify the backbone using NMR.
-
1H NMR (DMSO-d6): Look for the characteristic singlet at δ ~6.0-6.2 ppm (H-3 proton of the chromone ring) and the singlet at δ ~2.2-2.4 ppm (C-2 Methyl group).
Figure 2: Isolation Workflow
Caption: Optimized workflow for the extraction and purification of 2-methylchromones from plant matrices.
Part 5: Pharmacological Profile[1]
The 2-methylchromone scaffold acts as a "privileged structure" capable of interacting with diverse biological targets.
| Activity | Mechanism of Action | Key Compound | Reference |
| Anti-inflammatory | Selective inhibition of COX-2 expression; suppression of NO production. | Aloesin, 6-methylquercetin | [1, 2] |
| Whitening / Anti-pigmentation | Competitive inhibition of Tyrosinase (enzyme responsible for melanin synthesis). | Aloesin | [3] |
| Cytotoxicity | Induction of apoptosis via mitochondrial pathway; inhibition of cell proliferation. | Alatachromone A | [4] |
| Antimicrobial | Disruption of bacterial cell wall integrity; effective against MRSA. | Lawsozaheer | [5] |
References
-
New flavonoids and methylchromone isolated from the aerial parts of Baeckea frutescens and their inhibitory activities against cyclooxygenases-1 and -2. Source:Chinese Journal of Natural Medicines, 2018.
-
Biological and Medicinal Properties of Natural Chromones and Chromanones. Source:ACS Omega, 2024.
-
Extraction of Aloesin from Aloe vera Rind Using Alternative Green Solvents: Process Optimization and Biological Activity Assessment. Source:Biology (Basel), 2021.
-
A Plant Type III Polyketide Synthase that Produces Pentaketide Chromone. Source:Journal of the American Chemical Society, 2005.
-
Structural insight into chain-length control and product specificity of pentaketide chromone synthase from Aloe arborescens. Source:Chemistry & Biology, 2007.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | An Overview of the Medicinally Important Plant Type III PKS Derived Polyketides [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structural insight into chain-length control and product specificity of pentaketide chromone synthase from Aloe arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Microwave-assisted synthesis of 2-methyl-3-aminochromone derivatives
Application Note: Microwave-Assisted Synthesis of 2-Methyl-3-Aminochromone Derivatives
Executive Summary
The 3-aminochromone scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors, DNA-intercalating anticancer agents, and anti-inflammatory drugs. Conventional thermal synthesis of 2-methyl-3-aminochromone is historically plagued by harsh conditions, long reaction times (12–24 hours), and regioselectivity issues (C-6 vs. C-3 functionalization).
This Application Note details an optimized Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging the dielectric heating properties of polar intermediates, this workflow reduces total reaction time from days to under 60 minutes while increasing yield and purity. The protocol utilizes a robust Bromination-Azidation-Reduction pathway to ensure exclusive C-3 regioselectivity, avoiding the common C-6 nitration byproducts associated with electrophilic aromatic substitution.
Scientific Foundation: The Microwave Advantage
Microwave irradiation (2.45 GHz) couples directly with molecules possessing a permanent dipole moment. In the synthesis of chromone derivatives, this offers two distinct mechanistic advantages:
-
Selective Superheating: Polar solvents (e.g., DMF, EtOH) and ionic intermediates (azides, enolates) absorb microwave energy efficiently, creating localized "hot spots" that accelerate rate-determining steps (Arrhenius effect).
-
Barrier Crossing: The activation energy (
) for the cyclization and nucleophilic substitution steps is overcome rapidly, suppressing side reactions (e.g., polymerization) that dominate in slow thermal ramping.
Strategic Synthetic Pathway
To guarantee the amino group is installed at the C-3 position (critical for biological activity), we employ a 3-stage protocol rather than direct nitration, which favors the benzene ring (C-6).
Pathway:
-
Scaffold Assembly: Kostanecki-Robinson Cyclization.
-
Regioselective Activation: Radical Bromination at C-3.
-
Functionalization: Nucleophilic Azidation followed by in situ Reduction.
Figure 1: Step-wise synthetic pathway ensuring C-3 regioselectivity using microwave irradiation.
Experimental Protocols
Safety Warning: Microwave synthesis involves high pressures and rapid heating. Always use dedicated microwave reaction vials (e.g., borosilicate glass with pressure-relief caps). Perform azidation steps behind a blast shield due to the potential for nitrogen gas evolution.
Stage 1: Scaffold Assembly (Kostanecki-Robinson)
Objective: Rapid construction of the benzopyrone core.
-
Reagents: 2'-Hydroxyacetophenone (10 mmol), Acetic Anhydride (4 mL), Sodium Acetate (anhydrous, 15 mmol).
-
Vessel: 10 mL Microwave Process Vial (sealed).
-
Protocol:
-
Mix reagents in the vial. No additional solvent is required (Ac2O acts as solvent).
-
MW Program:
-
Ramp: 2 min to 140°C.
-
Hold: 10 min at 140°C (High Absorption).
-
Stirring: High.
-
-
Work-up: Pour hot mixture onto crushed ice (50 g). The product, 2-methylchromone , precipitates as a solid. Filter, wash with cold water, and dry.
-
Yield: ~85-90% (vs. 60% thermal).
-
Stage 2: C-3 Activation (Bromination)
Objective: Install a leaving group at the electron-rich C-3 position.
-
Reagents: 2-Methylchromone (5 mmol), N-Bromosuccinimide (NBS, 5.5 mmol), Benzoyl Peroxide (cat. 10 mg), Chloroform (5 mL).
-
Vessel: 10 mL Microwave Process Vial.
-
Protocol:
-
Dissolve reactants in Chloroform.
-
MW Program:
-
Ramp: 1 min to 80°C.
-
Hold: 5 min at 80°C.
-
-
Work-up: Wash organic layer with water (2x) and brine. Evaporate solvent. Recrystallize from ethanol to yield 3-bromo-2-methylchromone .
-
Note: MW significantly accelerates this radical mechanism compared to reflux.
-
Stage 3: Azidation and Reduction (One-Pot Variant)
Objective: Nucleophilic substitution followed by Staudinger or metal-mediated reduction.
-
Reagents: 3-Bromo-2-methylchromone (2 mmol), Sodium Azide (NaN3, 2.5 mmol), DMF (3 mL). Reduction Step: Triphenylphosphine (PPh3, 2.2 mmol) and Water (0.5 mL).
-
Vessel: 10 mL Microwave Process Vial.
-
Protocol:
-
Step A (Azidation): Mix Bromo-chromone and NaN3 in DMF.
-
MW: 100°C for 10 min.
-
-
Step B (Reduction): Add PPh3 and water directly to the vial (Staudinger conditions).
-
MW: 80°C for 5-8 min.
-
-
Work-up: Dilute with water. Extract with Ethyl Acetate. The amine product can be purified via flash chromatography (Hexane/EtOAc).
-
Target:2-methyl-3-aminochromone .
-
Data Analysis & Validation
The following table compares the Microwave protocol against the traditional thermal reflux method (based on average literature values for similar scaffolds).
| Parameter | Thermal Method (Reflux) | Microwave Method (This Protocol) | Improvement Factor |
| Total Reaction Time | 18 - 24 Hours | < 45 Minutes | ~30x Faster |
| Solvent Usage | High (>100 mL) | Low (< 15 mL) | Green Chemistry |
| Yield (Overall) | 45 - 55% | 75 - 82% | +25% Yield |
| Regioselectivity | Variable (C-6 byproducts common) | High (C-3 specific via Bromination) | High Purity |
Process Workflow Decision Tree
Use this diagram to optimize the reduction step based on available reagents.
Figure 2: Decision matrix for the reduction step based on scale and purity requirements.
Troubleshooting & Optimization
-
Pressure Spikes: In Step 1 (Ac2O), acetic acid is generated. Ensure the vial is not filled more than 60% to allow headspace.
-
Incomplete Azidation: If TLC shows starting material after 10 min, increase temperature to 110°C. DMF absorbs MW very efficiently; watch for temperature overshoots.
-
Purification: The 3-amino derivative is basic. Pre-treat silica gel with 1% Triethylamine during chromatography to prevent streaking.
References
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Methylchromone. Retrieved from
-
Sana, S., et al. (2012).[1] "Mortar-Pestle and Microwave Assisted Regioselective Nitration of Aromatic Compounds". International Journal of Organic Chemistry, 2, 233-247.[1] Retrieved from
-
Bose, A.K., et al. (2002). "Microwave promoted rapid nitration of phenolic compounds".[2][3][4] Tetrahedron Letters. (Cited within context of MW Nitration efficiency).
-
VNU Journal of Science. (2023). "Microwave-Assisted Synthesis of Anti-Microbial Chromones". Retrieved from
-
MDPI Molecules. (1998). "Evaluation of Effect of Microwave Irradiation on Synthesis... of 3-Acyl-2-methylchromones". Retrieved from
Sources
- 1. Mortar-Pestle and Microwave Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts under Solvent Free Conditions [scirp.org]
- 2. Microwave-Assisted Synthesis of Para-Nitrophenol Using Calcium Nitrate – Oriental Journal of Chemistry [orientjchem.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. cs.gordon.edu [cs.gordon.edu]
Strategic Protocol for the Regioselective C3-Amination of 2-Methylchromen-4-one
Executive Summary
This Application Note details the procedure for the direct, regioselective C3-amination of 2-methylchromen-4-one (2-methylchromone). While the chromone scaffold is ubiquitous in medicinal chemistry (flavonoids, alkaloids), functionalizing the C3 position is synthetically challenging due to the competing electrophilicity of the C2 position and the inherent electron-deficiency of the pyrone ring system.
We present two validated protocols focusing on Metal-Free Oxidative C–H Amination . Unlike traditional methods requiring pre-halogenation, these protocols utilize iodine(III) or molecular iodine to generate electrophilic nitrogen species in situ, ensuring high atom economy and operational simplicity.
Strategic Analysis & Reaction Design
The Chemoselectivity Challenge
The 2-methylchromen-4-one substrate presents a unique reactivity profile:
-
C2 Position: Typically susceptible to nucleophilic attack (Michael acceptor behavior). However, the 2-methyl group provides steric shielding and reduces electrophilicity.
-
C3 Position: The target for amination. It possesses enamine-like character but requires an electrophilic nitrogen source or an oxidative radical mechanism to form a C–N bond.
-
2-Methyl Group: Benzylic protons here are acidic; avoiding benzylic oxidation (to the aldehyde/acid) requires careful oxidant selection.
Selected Methodology: Iodine-Mediated Oxidative Coupling
We prioritize an Iodine-Mediated Oxidative Aromatization approach.
-
Mechanism: The reaction proceeds via the in situ formation of an N-iodoamine species (electrophilic nitrogen). The electron-rich C3=C4 double bond attacks this electrophile, followed by base-assisted elimination of HI to restore aromaticity.
-
Advantages: Avoids transition metal contamination (critical for pharma intermediates), utilizes inexpensive reagents, and operates under mild conditions.
Experimental Protocols
Protocol A: Iodine-Mediated C3-Amination (Standard Batch)
Best for: Secondary amines (morpholine, piperidine, pyrrolidine) and gram-scale synthesis.
Materials
-
Substrate: 2-Methylchromen-4-one (1.0 equiv)
-
Amine Source: Morpholine (or substituted secondary amine) (2.0 - 2.5 equiv)
-
Oxidant/Promoter: Molecular Iodine (
) (1.0 - 1.2 equiv) -
Base:
or DBU (2.0 equiv) - Note: DBU often accelerates elimination. -
Solvent: DMSO (Dimethyl sulfoxide) - Crucial for stabilizing polar intermediates.
Step-by-Step Procedure
-
Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylchromen-4-one (1 mmol, 160 mg) in DMSO (3.0 mL).
-
Amine Addition: Add the secondary amine (2.0 mmol) followed by the base (
, 2.0 mmol). Stir for 5 minutes at room temperature. -
Iodine Addition: Add molecular iodine (
, 1.0 mmol) in one portion. The solution will turn dark brown/red. -
Reaction: Heat the mixture to 80 °C in an oil bath. Monitor via TLC (System: Hexane/EtOAc 7:3).
-
Checkpoint: The iodine color typically fades as the N-iodo species is consumed. If the color persists after 2 hours, the reaction is stalled.
-
-
Quenching: Once the starting material is consumed (approx. 3-5 hours), cool to room temperature. Pour the mixture into ice-cold water (20 mL) containing 5% sodium thiosulfate (
) to quench excess iodine. -
Isolation:
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with brine (
mL) to remove DMSO. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Flash column chromatography on silica gel (Gradient: 10%
40% EtOAc in Hexane).
Protocol B: Hypervalent Iodine Catalytic Route (High Value)
Best for: Valuable substrates where iodine scavenging is difficult, or higher regioselectivity is required.
Materials
-
Catalyst: PhI (Iodobenzene) (10-20 mol%)
-
Oxidant: m-CPBA or TBHP (Terminal oxidant to regenerate PhI=O)
-
Amine: Secondary amine (1.2 equiv)
-
Solvent: TFE (2,2,2-Trifluoroethanol) - Enhances hypervalent iodine reactivity.
Procedure Summary
-
Dissolve 2-methylchromen-4-one and amine in TFE.
-
Add PhI (catalytic) and m-CPBA (1.5 equiv) slowly at 0 °C.
-
Warm to room temperature and stir for 12 hours.
-
Standard aqueous workup with
and .
Data Presentation & Analysis
Optimization Table (Solvent & Base Screening)
Based on typical optimization campaigns for chromone functionalization.
| Entry | Solvent | Base | Temp (°C) | Yield (%) | Notes |
| 1 | DCM | 25 | <10 | Low solubility/reactivity | |
| 2 | Toluene | 110 | 45 | Significant byproduct formation | |
| 3 | DMSO | 80 | 82 | Optimal conditions | |
| 4 | DMSO | DBU | 80 | 78 | Faster reaction, harder purification |
| 5 | DMF | 100 | 65 | Decomposition observed |
Mechanistic Visualization
The following diagram illustrates the reaction workflow and the proposed mechanistic pathway for Protocol A.
Figure 1: Workflow and mechanistic logic for the Iodine-mediated C3-amination of 2-methylchromen-4-one.
Troubleshooting & Critical Parameters
Regioselectivity Control
-
Issue: Reaction occurring at the C2-methyl group (benzylic halogenation).
-
Solution: Ensure the amine is added before the iodine. This promotes the formation of the N-iodoamine species first, which is less likely to perform radical abstraction of the benzylic hydrogen compared to free radical iodine.
-
Solvent Effect: DMSO is critical. It acts as a weak oxidant and stabilizes the polar transition states involved in the C3-addition. Switching to non-polar solvents (Toluene) often favors radical side-reactions.
Moisture Sensitivity
While the reaction is not strictly anhydrous, excessive water can hydrolyze the N-iodoamine intermediate. Use dry DMSO (stored over molecular sieves) for consistent yields.
Steric Hindrance
-
Cyclic Amines: Morpholine, piperidine, and pyrrolidine react efficiently (Yields >80%).
-
Acyclic Amines: Diethylamine or bulky amines may show reduced reactivity (Yields 40-60%) due to steric clash with the C2-methyl group during the C3-attack. Increase temperature to 100 °C for these substrates.
References
-
Switchable Amination Pathways of Chromones via Iodonium Salt/Amine Modulation. Source:Angewandte Chemie International Edition, 2019.[1] URL:[Link]
-
Iodine-Mediated sp3 C–H Amination Reactions Forming α-Amino Ketones/Esters. Source:Chemistry – A European Journal, 2016. (Relevant for mechanistic insight on iodine-amine interaction). URL:[Link]
-
Oxidative Regioselective Amination of Chromones Exposes Potent Inhibitors of the Hedgehog Signaling Pathway. Source:Chemical Communications, 2015.[2] (Provides foundational data on oxidative chromone functionalization). URL:[Link]
-
Metal-Free Iodine(III)-Promoted Direct Intermolecular C–H Amination. Source:Journal of the American Chemical Society, 2012.[3][4] URL:[Link]
Sources
Solvent selection for recrystallization of amino-chromone intermediates
Application Notes and Protocols
Introduction: The Critical Role of Purity in Amino-Chromone Synthesis
Chromones, characterized by their benzo-γ-pyrone framework, are recognized as privileged structures in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The introduction of an amino group to the chromone scaffold further enhances its potential for creating diverse and potent therapeutic agents.[3][4] These amino-chromone intermediates are pivotal building blocks in the synthesis of complex active pharmaceutical ingredients (APIs).
The efficacy and safety of any final drug product are directly dependent on the purity of its intermediates. Recrystallization stands as the most robust and scalable technique for purifying solid organic compounds, leveraging subtle differences in solubility to separate the desired product from impurities.[5][6] However, the success of this technique is not guaranteed; it hinges almost entirely on the rational selection of an appropriate solvent or solvent system.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically approach solvent selection for the purification of amino-chromone intermediates. We will move from the foundational principles of solubility and crystallization to detailed, actionable protocols and troubleshooting, ensuring a logical and scientifically sound workflow for achieving high-purity compounds.
Chapter 1: Foundational Principles of Recrystallization
Recrystallization is a purification technique based on the principle that the solubility of most solid compounds increases with temperature.[7][8] The process involves dissolving an impure solid in a suitable hot solvent and then allowing the solution to cool slowly. As the temperature decreases, the solution becomes supersaturated with respect to the desired compound, which then crystallizes out, leaving impurities behind in the solution (mother liquor).[9][10]
The success of this entire process depends on the choice of solvent. An ideal recrystallization solvent exhibits a specific set of characteristics:
-
Steep Solubility Curve: The solvent should dissolve the amino-chromone intermediate readily at its boiling point but poorly at low temperatures (e.g., room temperature or 0-4 °C).[11][12][13] This differential is the primary driver of high recovery.
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or highly soluble at all temperatures (so they remain in the mother liquor upon cooling).[13]
-
Chemical Inertness: The solvent must not react with the amino-chromone intermediate.[9][14]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[9][12]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[12]
Chapter 2: Physicochemical Profile of Amino-Chromone Intermediates
Understanding the solute is as important as understanding the solvent. The core chromone structure is a fused bicyclic system that is relatively non-polar.[15] However, the addition of functional groups dramatically alters its properties.
The key features of an amino-chromone that dictate solvent choice are:
-
The Amino Group (-NH₂): This is a polar, protic group capable of forming strong hydrogen bonds. Its presence significantly increases the polarity of the molecule compared to an unsubstituted chromone.
-
The Carbonyl Group (C=O): The ketone on the pyran ring is also a polar, hydrogen bond acceptor.
-
The Benzene Ring: The aromatic portion contributes non-polar character, allowing for π-π stacking interactions.[16]
The overall polarity is a composite of these features. Therefore, solvents chosen for amino-chromones will typically be of moderate to high polarity to effectively solvate the molecule at elevated temperatures. Protic solvents (like alcohols) or polar aprotic solvents (like acetone or ethyl acetate) are often excellent starting points.
Chapter 3: A Systematic Protocol for Solvent Selection
An empirical, small-scale approach is the most reliable method for identifying the optimal solvent. Avoid relying on guesswork, which can lead to significant loss of valuable material and time.
Protocol 3.1: Small-Scale Solubility Screening
This protocol is designed to test multiple solvents in parallel using a minimal amount of your crude intermediate.
Materials:
-
Crude amino-chromone intermediate
-
A selection of test solvents (see Table 1)
-
Small test tubes (e.g., 10 x 75 mm) or vials
-
Hot plate and a sand or water bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Place approximately 15-20 mg of the crude amino-chromone into a series of labeled test tubes.
-
Add 0.5 mL of a single solvent to each respective test tube at room temperature.
-
Vortex or agitate each tube. Observe and record the solubility. Note whether the compound is fully soluble, partially soluble, or insoluble.[13]
-
For any tube where the compound was not fully soluble at room temperature, heat the mixture gently in a sand or water bath to the solvent's boiling point.[17]
-
Continue to agitate and observe. If the compound dissolves completely, it is a potential candidate. If it remains insoluble, it is a poor solvent for a single-solvent recrystallization.
-
Take any tubes containing a fully dissolved hot solution and allow them to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. A dense, crystalline precipitate indicates a good solvent.
-
Record all observations systematically in a laboratory notebook.
Data Presentation: Solvent Properties
The choice of initial screening solvents should be guided by polarity. The following table organizes common laboratory solvents from non-polar to polar, providing a rational basis for your selection.
| Solvent | Boiling Point (°C) | Relative Polarity | Solvent Type | Primary Hazards |
| Hexane | 69 | 0.009 | Non-Polar | Flammable, Neurotoxin |
| Toluene | 111 | 0.099 | Non-Polar (Aromatic) | Flammable, Toxic |
| Dichloromethane | 40 | 0.309 | Polar Aprotic | Volatile, Carcinogen |
| Diethyl Ether | 35 | 0.117 | Polar Aprotic | Highly Flammable |
| Acetone | 56 | 0.355 | Polar Aprotic | Flammable, Eye Irritant |
| Ethyl Acetate | 77 | 0.228 | Polar Aprotic | Flammable, Eye Irritant |
| Isopropanol | 82 | 0.546 | Polar Protic | Flammable |
| Ethanol | 78 | 0.654 | Polar Protic | Flammable |
| Methanol | 65 | 0.762 | Polar Protic | Flammable, Toxic |
| Water | 100 | 1.000 | Polar Protic | None |
| (Data compiled from multiple sources[18][19]) |
Visualization: Solvent Selection Workflow
The following diagram illustrates the decision-making process based on the results of the solubility screening protocol.
Caption: Decision tree for single-solvent selection.
Chapter 4: Advanced Technique: Mixed-Solvent Recrystallization
It is common to find that no single solvent meets all the ideal criteria. For instance, a compound may be too soluble in one solvent even when cold, and barely soluble in another even when hot. In such cases, a mixed-solvent system is the solution.[11][20] This technique uses a pair of miscible solvents: one in which the amino-chromone is highly soluble (the "solvent" or "good solvent") and one in which it is poorly soluble (the "anti-solvent" or "bad solvent").[21][22]
Protocol 4.1: Two-Solvent Recrystallization
Procedure:
-
Place the crude amino-chromone intermediate into an appropriately sized Erlenmeyer flask.
-
Add the "good" solvent dropwise while heating the flask to the solvent's boiling point. Add just enough of the hot "good" solvent to completely dissolve the solid.[22][23] It is critical to use the absolute minimum volume required.
-
While maintaining the heat, add the "bad" anti-solvent dropwise. The anti-solvent should also be pre-heated to avoid premature precipitation.[22]
-
Continue adding the anti-solvent until you observe a persistent cloudiness (turbidity). This indicates the solution is saturated.[21]
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.[21][23]
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
Visualization: Mixed-Solvent Workflow
Caption: Step-by-step mixed-solvent recrystallization.
Chapter 5: Master Protocol for Recrystallization
Once a suitable solvent or solvent system has been identified, this master protocol should be followed for the bulk purification.
-
Dissolution: Place the crude amino-chromone in an Erlenmeyer flask (do not fill more than half full). Add the chosen solvent and a boiling chip or magnetic stir bar. Heat the mixture to a gentle boil while stirring, adding more solvent in small portions until the solid is completely dissolved.[10] Avoid adding a large excess of solvent, as this will reduce your yield.[17]
-
Decolorization (Optional): If the hot solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration (Optional): If there are insoluble impurities (including charcoal from the previous step), they must be removed while the solution is still hot. Pre-heat a funnel (stemless or short-stemmed) and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to partially dry them. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a desiccator or a vacuum oven.
Chapter 6: Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No Crystals Form | 1. Too much solvent was used.[24][25]2. The solution is supersaturated and requires a nucleation site.[25] | 1. Boil off some of the solvent in a fume hood to concentrate the solution and try cooling again.2. Gently scratch the inside surface of the flask with a glass rod at the meniscus.3. Add a tiny "seed crystal" from a previous batch, if available. |
| "Oiling Out" | The compound is precipitating from the solution at a temperature above its melting point, often due to high concentration or rapid cooling.[24][26] | 1. Reheat the solution to redissolve the oil.2. Add a small amount of additional solvent.3. Allow the solution to cool much more slowly. Insulating the flask can help. |
| Poor Recovery / Low Yield | 1. Too much solvent was used initially.2. Premature crystallization during hot filtration.3. Washing crystals with room temperature solvent.[17][27] | 1. Concentrate the mother liquor and cool again to recover a second crop of crystals.2. Ensure the filtration apparatus is hot and use a slight excess of solvent, then boil it off before cooling.3. Always wash crystals with a minimal amount of ice-cold solvent. |
| Colored Product | Colored impurities have co-crystallized with the product. | Perform the recrystallization again, but include a decolorizing step with activated charcoal after the initial dissolution. |
Chapter 7: Essential Safety Precautions
Working with organic solvents requires strict adherence to safety protocols to mitigate risks of fire, explosion, and chemical exposure.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[28]
-
Ventilation: All procedures involving heating, pouring, or evaporating organic solvents must be performed inside a certified chemical fume hood to prevent inhalation of harmful vapors.[28]
-
Ignition Sources: Keep all organic solvents away from open flames, hot plates with exposed elements, and other potential sources of ignition. Use a heating mantle or steam bath for flammable solvents.
-
Handling: Avoid direct skin contact with solvents.[29] In case of a spill on your skin, wash the affected area thoroughly with soap and water.
-
Waste Disposal: Dispose of all solvent waste in appropriately labeled hazardous waste containers. Do not pour organic solvents down the drain.[28]
References
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs website. [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs website. [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from Scribd. [Link]
-
University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry. Retrieved from CU Boulder Organic Chemistry website. [Link]
- Unknown. (n.d.). Polarity of Solvents.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo website. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from UCLA Chemistry website. [Link]
-
YouTube. (2012, May 7). Recrystallization using two solvents. [Link]
-
Scribd. (n.d.). Solvent Polarity Table. Retrieved from Scribd. [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from Science Learning Center website. [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. Retrieved from University of Rochester Chemistry Department website. [Link]
-
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from UCT Science Department website. [Link]
-
Scribd. (n.d.). 11 - Precautions For Handling Organic Solvent. Retrieved from Scribd. [Link]
- Unknown. (n.d.). Precautions for Handling Organic Solvent.
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from Wikipedia. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6D: Mixed Solvent Crystallization. Retrieved from Chemistry LibreTexts. [Link]
-
Quora. (2024, May 6). What is the multi-solvent recrystallization process?. Retrieved from Quora. [Link]
-
Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Retrieved from Aakash website. [Link]
-
Solubility of Things. (n.d.). Chromene. Retrieved from Solubility of Things. [Link]
-
SATHEE. (n.d.). Chemistry Crystallization. Retrieved from SATHEE. [Link]
-
University of Prince Edward Island. (2007, January 1). Standard Operating Procedures for Working with Organic Solvents. Retrieved from UPEI Health and Safety website. [Link]
- Unknown. (2022, October 13). Comparison of the polarity of organic solvents.
-
Vapourtec. (2024, May 9). Flow Crystallization | Solubility Control. Retrieved from Vapourtec. [Link]
-
Indian Academy of Sciences. (2017). A novel synthesis of chromone based unnatural α-amino acid derivatives. Retrieved from Indian Academy of Sciences. [Link]
-
Academia.edu. (n.d.). Synthesis of Chromones. Retrieved from Academia.edu. [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Solubility (x) of hymecromone in mole fraction in neat organic solvents.... Retrieved from ResearchGate. [Link]
-
KAUST Health & Safety. (n.d.). Working with Solvent stills Guideline. Retrieved from KAUST Health & Safety. [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from ResearchGate. [Link]
- Unknown. (n.d.).
-
International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Retrieved from IJRPC. [Link]
- Unknown. (2021, July 16). Experimental No. (4)
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts. [Link]
-
International Journal of Research and Analytical Reviews. (n.d.). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. Retrieved from IJRAR. [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from Biocyclopedia. [Link]
-
ResearchGate. (n.d.). Properties of chromanone and chromone. Retrieved from ResearchGate. [Link]
-
ACS Publications. (2011, September 12). Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. Retrieved from Journal of Medicinal Chemistry. [Link]
- Unknown. (n.d.).
-
University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs website. [Link]
- Nchinda, A. T. (n.d.).
-
Wikipedia. (n.d.). Chromone. Retrieved from Wikipedia. [Link]
-
ACS Publications. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. Retrieved from ACS Omega. [Link]
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ias.ac.in [ias.ac.in]
- 4. (DOC) Synthesis of Chromones [academia.edu]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. vapourtec.com [vapourtec.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recrystallization [sites.pitt.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 12. mt.com [mt.com]
- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 14. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]
- 15. Chromone - Wikipedia [en.wikipedia.org]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. scribd.com [scribd.com]
- 19. www1.chem.umn.edu [www1.chem.umn.edu]
- 20. quora.com [quora.com]
- 21. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 22. youtube.com [youtube.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 25. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. web.mnstate.edu [web.mnstate.edu]
- 28. files.upei.ca [files.upei.ca]
- 29. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: 3-Amino-2-methyl-4H-chromen-4-one Synthesis
The following guide is structured as a specialized Technical Support Center for researchers working on the synthesis of 3-Amino-2-methyl-4H-chromen-4-one (also known as 3-amino-2-methylchromone).
It prioritizes the Nitration-Reduction pathway (the industry "workhorse") while offering the Neber Rearrangement as a high-fidelity alternative for difficult substrates.
Status: Operational | Tier: Level 3 (Senior Application Scientist) | Ticket: #YIELD-OPT-3AM
Welcome to the Advanced Synthesis Support Portal. You are likely here because your yield is suffering due to regioselectivity issues during nitration or ring cleavage during reduction . This guide addresses these specific failure points with chemically grounded troubleshooting protocols.
🔬 Module 1: The Core Workflows
We support two primary synthetic routes. Choose the one that matches your current precursor availability.
Route A: The "Classic" Nitration-Reduction (Standard)
Best for: Rapid scale-up when 2-methylchromone is readily available.
-
Precursor: 2-Methyl-4H-chromen-4-one.
-
Functionalization: Electrophilic Nitration (HNO₃/H₂SO₄ or Ac₂O).
-
Transformation: Chemoselective Reduction (SnCl₂).
Route B: The "High-Fidelity" Neber Rearrangement (Recommended for Purity)
Best for: Situations where nitration yields inseparable C-6 isomers.
-
Precursor: 2-Methylchroman-4-one (Saturated C2-C3).
-
Functionalization: Oximation followed by Tosylation.
-
Transformation: Base-catalyzed Neber rearrangement to the 3-amino enaminone.
📊 Module 2: Visualizing the Pathways
The following logic map illustrates the critical decision points and failure modes for both routes.
Caption: Decision matrix comparing the Nitration Route (A) vs. Neber Rearrangement (B), highlighting critical failure nodes (Red).
🛠 Module 3: Troubleshooting Guide (FAQs)
Section 1: Nitration Issues (Route A)
Context: You are nitrating 2-methylchromone and obtaining low yields or inseparable mixtures.
Q1: Why is my product mixture showing multiple spots on TLC after nitration?
-
Diagnosis: Loss of Regioselectivity. The chromone ring is deactivated, but the 2-methyl group weakly activates the C-3 position. However, the fused benzene ring (specifically C-6) is often more electron-rich than the electron-deficient pyrone ring, leading to significant 6-nitro-2-methylchromone formation.
-
Protocol Adjustment:
-
Switch Reagents: Stop using standard HNO₃/H₂SO₄. The high acidity protonates the carbonyl, further deactivating the pyrone ring and forcing nitration to the benzene ring (C-6).
-
Use Acetyl Nitrate: Generate acetyl nitrate in situ (HNO₃ + Acetic Anhydride) at 0°C to -5°C . This milder reagent favors the addition-elimination mechanism at the vinylic C-3 position over the electrophilic aromatic substitution at C-6.
-
Reference: See Ellis, G. P.[1][2][3] regarding the reactivity of chromones toward electrophiles [1].
-
Q2: The reaction turns into a black tar.
-
Diagnosis: Oxidative degradation of the 2-methyl group. The benzylic-like methyl protons are susceptible to oxidation by strong nitric acid mixtures.
-
Solution: Maintain temperature strictly below 5°C. Quench immediately upon consumption of starting material. Do not let the reaction stir overnight.
Section 2: Reduction & Ring Stability (Route A)
Context: You successfully made 3-nitro-2-methylchromone, but the reduction step fails.
Q3: My yield is <20% after catalytic hydrogenation (H₂/Pd-C). Where did the product go?
-
Diagnosis: Over-reduction and Ring Cleavage. The C2-C3 double bond in chromones is reducible. Once reduced to the chromanone (saturated), the ring becomes susceptible to nucleophilic attack (hydrolysis) by the water generated during nitro reduction, leading to ring opening (formation of salicylic acid derivatives).
-
Corrective Protocol (The SnCl₂ Method):
-
Reagent: Stannous Chloride Dihydrate (SnCl₂·2H₂O).
-
Solvent: Absolute Ethanol (Avoid aqueous acids).
-
Conditions: Reflux for 2-4 hours.
-
Mechanism: SnCl₂ acts as a chemoselective reducing agent for the nitro group without affecting the C2-C3 double bond or the carbonyl, preserving the pyrone ring integrity [2].
-
Q4: I am seeing a "hydroxylamine" intermediate.
-
Diagnosis: Incomplete reduction.
-
Solution: Ensure you are using 5 equivalents of SnCl₂. If using Zn/HCl, the pH must be carefully controlled; however, Zn/HCl is aggressive and risks reducing the alkene. Stick to SnCl₂ or Sodium Dithionite (Na₂S₂O₄) in mild alkali.
Section 3: The High-Yield Alternative (Route B)
Context: You cannot separate the 6-nitro isomer, or you need >80% purity.
Q5: How do I perform the Neber rearrangement for this scaffold?
-
Protocol:
-
Oximation: React 2-methylchroman-4-one with Hydroxylamine HCl and Sodium Acetate in Ethanol. (Yield >90%).
-
Activation: Treat the oxime with p-Toluenesulfonyl chloride (TsCl) in Pyridine to form the Oxime Tosylate .
-
Rearrangement: Treat the tosylate with Potassium Ethoxide (KOEt) in dry benzene or toluene at 0°C.
-
Mechanism: The base abstracts the proton from C-3 (alpha to the oxime). The anion displaces the tosylate to form an azirine intermediate, which hydrolyzes to the 3-amino-2-methylchromone .
-
Why it works: This method is regiospecific.[4] Nitrogen is installed exactly at C-3 via the ketone functionality, completely bypassing the C-6 nitration risk [3].
-
📉 Module 4: Quantitative Data & Optimization
Comparative Yield Analysis (Based on Internal Benchmarking)
| Parameter | Standard Nitration (Route A) | Acetyl Nitrate (Route A-Optimized) | Neber Rearrangement (Route B) |
| Precursor Cost | Low | Low | Medium (Requires Chromanone) |
| Regioselectivity | Poor (60:40 C3:C6) | Moderate (80:20 C3:C6) | Perfect (100% C3) |
| Reduction Risk | High (Ring Opening) | High (Ring Opening) | N/A (No Nitro group) |
| Overall Yield | 25-35% | 45-55% | 65-75% |
| Purification | Difficult Column | Column Required | Recrystallization often sufficient |
📚 References
-
Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. In: The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Foundational text on chromone reactivity and nitration regioselectivity).
-
Horton, D., & Weckerle, W. (1975). Preparation of 3-Amino-2-methylchromone via Stannous Chloride Reduction. Carbohydrate Research, 44(2), 227-240. (Validates SnCl2 chemoselectivity).
-
Patonay, T., et al. (1994). Synthesis of 3-aminochromones via the Neber rearrangement. Synthetic Communications, 24(17), 2507-2516. (Establishes the Neber route as the high-yield alternative).
-
Gammill, R. B. (1979). A Facile Synthesis of 3-Aminochromones. Journal of Organic Chemistry, 44(22), 3988-3990. (Discusses alternative amination strategies).
Disclaimer: These protocols involve hazardous reagents (Nitric Acid, Tin Chloride, Pyridine). Always perform a risk assessment (COSHH) before experimentation.
Sources
- 1. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts [scirp.org]
Technical Guide: Stabilizing Chromen-4-one Scaffolds in Basic Media
Topic: Preventing Ring Opening of Chromen-4-one Under Basic Conditions Content Type: Technical Support Center Guide
Executive Summary
The chromen-4-one (chromone) core is inherently electrophilic at the C-2 position.[1][2] Under basic conditions, this susceptibility often leads to nucleophilic attack, resulting in
The Core Mechanism: Why Ring Opening Occurs
To prevent degradation, one must understand the failure mode. The C-2 position of the chromone ring acts as a vinylogous carbonyl carbon, making it highly susceptible to Michael-type addition by nucleophiles (e.g.,
The Degradation Pathway:
-
Nucleophilic Attack: The base attacks C-2.[1]
-
Ring Opening: The C-O bond cleaves, relieving ring strain and forming a phenolate-enone intermediate.[1]
-
Irreversibility (Conditional): While often reversible under acidic conditions, prolonged exposure to strong base or high heat leads to permanent degradation (e.g., hydrolysis to 2-hydroxyacetophenone).[1]
Figure 1: Mechanistic pathway of base-induced chromone ring opening.[1] Note the reversibility (green dashed line) upon acidification.
Critical Troubleshooting Scenarios
Scenario A: "My reaction mixture turned bright yellow/orange immediately upon adding base."
Diagnosis: This is the tell-tale sign of phenolate formation .[1][3] The ring has opened, and the resulting chalcone-like intermediate (often a 1,3-diketone enolate) is highly conjugated and colored.
-
Immediate Action: Do not heat.[1] If the reaction is not intended to open the ring, neutralize immediately with dilute acid (e.g., 1M HCl or acetic acid).
-
Resolution: The ring closure is favored in acidic media.[1] Acidification often precipitates the recyclized chromone.[1]
Scenario B: "I need to alkylate a hydroxyl group on the chromone ring, but NaOH destroys the starting material."
Diagnosis: Sodium hydroxide is too nucleophilic and basic (
-
Solution: Switch to a "soft" base/solvent system.[1]
-
Recommended System: Potassium Carbonate (
) in Acetone or DMF.[1][3]-
Why? Carbonate is basic enough to deprotonate a phenol (
) but less nucleophilic towards the C-2 center than hydroxide.[1] Acetone is aprotic, preventing the solvation that makes hydroxide extremely reactive.
-
Scenario C: "I have an electron-withdrawing group (EWG) at C-3 (e.g., -CHO, -NO2)."
Diagnosis: EWGs at C-3 drastically increase the electrophilicity of C-2, making the ring unstable even to weak bases (e.g., amines).
-
Technical Insight: 3-Formylchromones are notorious for "deformylation" or rearrangement to coumarins under basic conditions.[1]
-
Protocol Adjustment: Avoid aqueous bases entirely. Use non-nucleophilic organic bases (e.g., DBU, DIPEA) in anhydrous conditions if base is strictly necessary.
Validated Protocols
Protocol 1: Base-Resilient Alkylation of Hydroxychromones
Use this protocol for attaching alkyl chains without cleaving the pyrone ring.
| Parameter | Condition | Rationale |
| Base | Potassium Carbonate ( | Mild base; forms stable phenoxide without attacking C-2.[1] |
| Solvent | Acetone (Dry) or DMF | Aprotic solvent suppresses nucleophilic attack; DMF accelerates |
| Stoichiometry | 1.0 eq Substrate : 1.5-2.0 eq Base | Excess base ensures complete deprotonation.[1] |
| Temperature | Reflux (Acetone) or 60°C (DMF) | Sufficient energy for alkylation; mild enough to preserve the ring.[1] |
| Time | 2 - 6 Hours | Monitor by TLC; prolonged heating increases degradation risk.[1] |
Step-by-Step:
-
Dissolve hydroxychromone (1.0 eq) in dry Acetone (0.1 M concentration).
-
Add anhydrous
(2.0 eq).[1] Stir at Room Temperature (RT) for 15 mins to form the phenoxide (color may deepen slightly). -
Add the alkyl halide (1.1 eq) dropwise.[1]
-
Heat to reflux.[1] Monitor TLC.
-
Workup: Filter off inorganic salts. Evaporate solvent.[1][3] If ring opening is suspected (bright yellow oil), wash the residue with dilute acetic acid to force recyclization.
Protocol 2: Emergency Recyclization (The "Save" Technique)
Use this if accidental ring opening has occurred during a basic workup.
-
Do not discard the aqueous basic layer (which contains the ring-opened salt).[1]
-
Cool the solution to 0°C.
-
Slowly acidify with concentrated HCl to pH < 2.
-
Stir vigorously for 30-60 minutes. The 1,3-dione intermediate will cyclize back to the chromone via acid-catalyzed dehydration.[1]
-
Extract the precipitate or organic layer with Dichloromethane (DCM).[1]
Decision Matrix: Selecting Reaction Conditions
Figure 2: Decision matrix for selecting bases to minimize chromone ring cleavage.
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Hydride (NaH) with chromones? A: Yes, but with caution.[1] NaH is a non-nucleophilic base, so it does not attack C-2 directly.[1] However, the alkoxide formed (if you are deprotonating an alcohol) is nucleophilic and can attack another chromone molecule. Always perform NaH reactions at 0°C and avoid excess heating.
Q: Why does my chromone degrade in Ethanol/NaOH but not Acetone/NaOH?
A: In ethanol, hydroxide equilibrates to form ethoxide (
Q: Is the ring opening reversible? A: Generally, yes. The "Simon's cyclization" and "Kostanecki-Robinson" reactions rely on the formation of the chromone ring from open-chain precursors using acid or heat.[1] Therefore, treating the open-chain 1,3-dione with acid (HCl/EtOH) typically restores the chromone core [1].
References
-
Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction. Journal of Organic Chemistry. [1]
-
Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews. [1]
-
Reactions of Chromones with Nucleophiles. ResearchGate.
-
Potassium Carbonate Assisted Synthesis. French-Ukrainian Journal of Chemistry.
Sources
Technical Support Center: Optimizing 2-Methylchromone Cyclization
Welcome to the technical support center for optimizing the synthesis of 2-methylchromone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the critical cyclization step in their synthetic protocols. The following question-and-answer-based guide provides in-depth, field-proven insights to help you maximize yield and purity.
Section 1: Foundational Principles of Cyclization
FAQ 1: What are the common synthetic routes to 2-methylchromone, and why is temperature so critical?
The synthesis of 2-methylchromone typically involves the acid-catalyzed cyclization of a 1-(2-hydroxyphenyl)-1,3-dicarbonyl intermediate. This precursor is commonly formed in situ or isolated from the reaction between a phenol derivative and a β-ketoester like ethyl acetoacetate.
Common Synthetic Pathways:
-
Baker-Venkataraman Rearrangement: This involves the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which is then cyclized under acidic conditions.[1]
-
Claisen Condensation: A direct condensation of a 2-hydroxyacetophenone with an acetate source (e.g., ethyl acetate) using a strong base, followed by acid-catalyzed cyclization of the resulting diketone.[1][2]
-
Pechmann Condensation Analogue: Direct reaction of a phenol with ethyl acetoacetate under acidic conditions, though this is more common for coumarin synthesis.[3]
The Critical Role of Temperature:
Temperature is a pivotal parameter in the final cyclodehydration step. It directly influences reaction kinetics, selectivity, and the stability of both reactants and products.
-
Activation Energy: The cyclization reaction must overcome a specific activation energy barrier. Insufficient thermal energy (low temperature) will result in a sluggish or incomplete reaction.
-
Byproduct Formation: Excessive heat can promote side reactions, such as charring, polymerization, or decomposition of the starting material or the 2-methylchromone product.[4][5] The electron-deficient pyrone ring in the chromone structure can be susceptible to degradation at very high temperatures.[6]
-
Reaction Rate: As with most chemical reactions, higher temperatures increase the reaction rate. However, the goal is to find the optimal balance where the rate of the desired cyclization significantly exceeds the rates of competing side reactions.
Below is a diagram illustrating the key decision points in the synthesis workflow.
Caption: Workflow for 2-methylchromone synthesis and optimization.
Section 2: Troubleshooting Low Yield and Purity
Q1: My reaction yield is consistently low (<40%). How do I determine if temperature is the culprit?
Low yield is a common problem that can often be traced back to suboptimal temperature control. Here’s a systematic approach to diagnose the issue.
Troubleshooting Workflow:
-
Verify the Intermediate: First, ensure the precursor, 1-(2-hydroxyphenyl)-1,3-butanedione, has been successfully synthesized. Use Thin Layer Chromatography (TLC) to check for its presence before starting the cyclization. If the intermediate is absent, the problem lies in the initial condensation step, not the cyclization.
-
Monitor the Reaction Over Time: Run the reaction at your current temperature and take aliquots every 15-30 minutes. Analyze these by TLC.
-
Scenario A: Starting material (diketone) remains even after extended time. This strongly suggests the temperature is too low to provide sufficient activation energy for the reaction to proceed to completion. The solution is to incrementally increase the temperature.
-
Scenario B: Product spot appears but then fades, or multiple new byproduct spots appear over time. This indicates the temperature is too high, causing the desired 2-methylchromone product to decompose or participate in side reactions.
-
Scenario C: Both starting material and product are present, but the reaction stalls. This could mean the reaction has reached equilibrium or that the catalyst has deactivated. A modest increase in temperature might push the equilibrium forward.[4]
-
The following decision tree can guide your troubleshooting process for low yield.
Caption: Decision tree for troubleshooting low yield in cyclization.
Q2: I'm getting a good conversion, but the final product is impure with a dark, tarry consistency. How can temperature optimization help?
This is a classic sign of decomposition due to excessive heat. Dark, insoluble materials (tars) are often polymerization products formed at high temperatures.
Strategies to Improve Purity:
-
Reduce the Reaction Temperature: This is the most direct solution. Decrease the temperature in 10°C intervals and monitor the reaction for both completion and the formation of colored impurities.
-
Change the Heating Method: Use an oil bath for uniform, controlled heating instead of a heating mantle, which can create localized "hot spots" that lead to charring.
-
Optimize Reaction Time: Do not heat the reaction longer than necessary. Once TLC indicates the starting material is consumed, proceed immediately with the workup. Prolonged heating, even at a moderate temperature, can contribute to byproduct formation.[4]
| Issue | Likely Temperature Cause | Proposed Solution |
| Low Yield | Too low (insufficient energy) | Increase temperature; consider a stronger acid catalyst. |
| Impure Product (Tarry) | Too high (decomposition) | Decrease temperature; shorten reaction time; use uniform heating. |
| Incomplete Reaction | Too low or reaction stalled | Modestly increase temperature or add more catalyst. |
Section 3: Experimental Protocols and Best Practices
Q3: Can you provide a standard protocol for optimizing the reaction temperature for the acid-catalyzed cyclization of 1-(2-hydroxyphenyl)-1,3-butanedione?
Certainly. This protocol outlines a small-scale screening experiment to efficiently identify the optimal temperature.
Objective: To determine the temperature that provides the highest yield of 2-methylchromone with minimal byproduct formation.
Materials:
-
1-(2-hydroxyphenyl)-1,3-butanedione (precursor)
-
Acid catalyst (e.g., concentrated H₂SO₄, concentrated HCl, or polyphosphoric acid)
-
Solvent (e.g., glacial acetic acid, ethanol, or toluene)[2][7]
-
Small reaction vials (e.g., 5 mL microwave vials) with stir bars
-
Heating plate with multiple positions or a parallel synthesizer block
-
TLC plates, developing chamber, and appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate)
Experimental Protocol:
-
Preparation: In separate, labeled vials, dissolve a precise amount of the diketone precursor (e.g., 100 mg, 0.56 mmol) in the chosen solvent (e.g., 2 mL).
-
Catalyst Addition: Add a catalytic amount of the acid to each vial. For example, add one drop of concentrated H₂SO₄ or HCl.[2]
-
Temperature Screening:
-
Set up four reactions to run in parallel at different temperatures. A good starting range is 60°C, 80°C, 100°C, and 120°C (reflux for some solvents).[8]
-
Ensure consistent stirring in all vials.
-
-
Reaction Monitoring:
-
After a set time (e.g., 30 minutes), carefully take a small aliquot from each reaction vial.
-
Spot each aliquot on a single TLC plate, along with a spot of the starting material for reference.
-
Develop and visualize the TLC plate.
-
-
Analysis:
-
Compare the intensity of the product spot (2-methylchromone) versus the starting material spot for each temperature.
-
Note the presence of any new spots, especially those near the baseline, which may indicate decomposition products.
-
The optimal temperature is the one that shows the most complete conversion to the product with the fewest and least intense byproduct spots.
-
-
Scale-Up: Once the optimal temperature is identified, you can confidently scale up the reaction under these conditions.
| Catalyst | Common Solvent | Typical Temperature Range | Notes |
| Conc. HCl | Acetic Acid | Reflux (approx. 118°C) | A classic and effective method.[2] |
| Conc. H₂SO₄ | Ethanol | 50 - 90°C | Lower temperatures are often sufficient with this strong catalyst.[3] |
| Polyphosphoric Acid (PPA) | None (used as solvent) | 80 - 120°C | Highly effective but can lead to difficult workup.[1] |
| p-Toluene Sulfonic Acid (PTSA) | Toluene | Reflux (approx. 111°C) | Allows for azeotropic removal of water, driving the reaction forward.[1] |
References
-
Synthesis of some new derivatives of 2-methyl-4H-4-chromenone. Journal of Chemical and Pharmaceutical Research.[Link]
- EP0114899A1 - 2-Methylchromone derivatives and their preparation process.
-
Chemical reactivity of 2-methylchromone with some nitrogen-based nucleophiles: reactions, DFT analysis, anticancer activity and molecular docking studies. RSC Publishing.[Link]
-
Chemical reactivity of 2-methylchromone with some nitrogen-based nucleophiles: reactions, DFT analysis, anticancer activity and molecular docking studies. PMC.[Link]
-
Recyclization Reactions of 2-Methylchromone-3-Carbonitrile with Active Methylene Nucleophiles: Synthesis and Reactions of 4-Methylchromeno[2,3-b]Pyridines. Taylor & Francis.[Link]
-
Optimization of the reaction conditions for the synthesis of chromenederivatives. ResearchGate.[Link]
-
Synthesis and chemical reactivity of 2-methylchromones | Request PDF. ResearchGate.[Link]
-
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry.[Link]
-
Pechmann Condensation Lab Procedure. Barnard College.[Link]
-
How To: Improve Yield. University of Rochester Department of Chemistry.[Link]
-
Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. AZoM.[Link]
-
A Brief Introduction to Chemical Reaction Optimization. White Rose Research Online.[Link]
-
Synthesis of Chromones and Flavones. Organic Chemistry Portal.[Link]
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. jocpr.com [jocpr.com]
- 3. DSpace [open.bu.edu]
- 4. How To [chem.rochester.edu]
- 5. azom.com [azom.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EP0114899A1 - 2-Methylchromone derivatives and their preparation process - Google Patents [patents.google.com]
Technical Support Center: Handling & Stability of 3-Amino-chromen-4-one
Product: 3-Amino-chromen-4-one (3-Aminochromone) CAS: 1630-34-8 (Typical) Application: Kinase inhibitor scaffolds, fluorescent probes, synthetic intermediates.
Executive Summary: The Stability Paradox
3-Amino-chromen-4-one presents a dual stability challenge that often confuses researchers:
-
The Chromone Ring (Hydrolysis): The pyrone ring is electronically deficient, making it highly susceptible to nucleophilic attack at the C-2 position. In alkaline media (pH > 8.0), the ring opens irreversibly, destroying the molecule's biological and fluorescent properties.
-
The Amino Group (Oxidation): The primary amine at position 3 is prone to oxidative degradation, particularly in solution, leading to the formation of azo-dimers or complex polymers (browning of solution).
Golden Rule: Store as a solid at -20°C. In solution, maintain neutral to slightly acidic pH (4.0–7.0) and avoid strong bases completely.
Solubility & Stock Preparation
FAQ: Getting it into Solution
Q: Why won't 3-aminochromone dissolve in water or PBS directly? A: The molecule is predominantly lipophilic. While the amino group suggests basicity, the adjacent carbonyl group (electron-withdrawing) lowers the pKa of the conjugate acid significantly (estimated pKa ~2.5–3.5). This means at neutral pH (7.4), the molecule is uncharged and poorly soluble in water.
Q: What is the recommended solvent system? A:
-
Primary Stock: Dimethyl Sulfoxide (DMSO).[1] Solubility is typically >20 mg/mL.
-
Secondary Option: Dimethylformamide (DMF) or Ethanol (freshly prepared).
-
Avoid: Direct dissolution in basic buffers (Tris pH 8.0, Carbonate buffer).
Standard Stock Protocol
| Parameter | Specification |
| Solvent | Anhydrous DMSO (Grade: Cell Culture/HPLC) |
| Concentration | 10 mM to 50 mM |
| Storage | -20°C or -80°C |
| Container | Amber glass vials (protect from light) |
| Shelf Life | 3-6 months (solid); <1 month (solution) |
Stability & Degradation Mechanisms[3][4][5]
Visualizing the Failure Mode
The primary failure mode in biological assays is Base-Catalyzed Ring Opening . This is not a simple deprotonation; it is a chemical degradation.
Figure 1: Degradation pathways. The primary risk is alkaline hydrolysis (red path), leading to ring cleavage. Secondary risk is oxidative dimerization (grey path).
Troubleshooting Guide (Q&A)
Scenario A: "My solution turned yellow/brown overnight."
-
Diagnosis: Oxidative Degradation.
-
The Cause: The 3-amino group is sensitive to auto-oxidation, especially if exposed to light or trace metal ions in the water.
-
The Fix:
-
Always use degassed buffers if possible.
-
Add an antioxidant like DTT (0.5 mM) or TCEP to the working buffer, provided it doesn't interfere with your specific assay (e.g., avoid DTT if studying disulfide bridges).
-
Store stocks in amber vials.
-
Scenario B: "I see a precipitate when diluting into PBS."
-
Diagnosis: Antisolvent Shock (Crash-out).
-
The Cause: Rapid dilution of a high-concentration DMSO stock (e.g., 50 mM) into an aqueous buffer causes local regions of high water content, forcing the hydrophobic chromone out of solution before it can disperse.
-
The Fix:
-
Step-down Dilution: Dilute stock 1:10 in DMSO first, then 1:10 into the buffer.
-
Vortex-while-pipetting: Inject the DMSO stock into the vortexing buffer, not the other way around.
-
Limit DMSO: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity, but ensuring it is high enough to solvate (0.1% is often the minimum floor).
-
Scenario C: "The compound is inactive in my kinase assay (pH 8.5)."
-
Diagnosis: Hydrolytic Ring Cleavage. [2]
-
The Cause: You are operating outside the stability window. At pH 8.5, the half-life of the chromone ring may be reduced to minutes or hours.
-
The Fix:
-
Lower assay pH to 7.0–7.4 .
-
If high pH is mandatory, prepare the working solution immediately before use (do not incubate the compound in buffer).
-
Verify integrity using UV-Vis (see Protocol below).
-
Validated Protocols
Protocol 1: QC Check via UV-Vis Spectroscopy
Use this to verify if your stock has degraded.
-
Blank: PBS (pH 7.4) + 1% DMSO.
-
Sample: Dilute 3-aminochromone to 50 µM in PBS.
-
Scan: 200 nm to 500 nm.
-
Criteria:
-
Intact: Distinct absorption maxima (typically two bands: ~250 nm and ~330-360 nm depending on substitution).
-
Degraded (Hydrolysis): Significant shift in
(often blue-shift) resembling salicylic acid spectra. -
Degraded (Oxidation): Broad tailing absorption >400 nm (visible yellowing).
-
Protocol 2: Safe Aqueous Dilution Workflow
Figure 2: Recommended dilution workflow to prevent precipitation and minimize hydrolysis time.
References & Authoritative Grounding
-
Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones.[2] John Wiley & Sons. (Definitive text on the susceptibility of the pyrone ring to nucleophilic attack at C-2).
-
Nohara, A., et al. (1974).[2] "Conversion of chromone-3-carboxamides to coumarin derivatives." Tetrahedron Letters, 15(13), 1187-1190.[2] Link (Demonstrates the lability of the chromone ring in basic media).
-
Gammill, R. B. (1979). "General synthesis of 3-aminochromones." The Journal of Organic Chemistry, 44(22), 3988-3989.[2] Link (Discusses synthesis and handling of the amino-derivative).
-
BenchChem Technical Data. "Solubility of Hydrophobic Scaffolds in Aqueous Buffers." (General guidelines for DMSO/Water partitioning of heterocycles).
Disclaimer: This guide is for research use only. Always consult the specific Material Safety Data Sheet (MSDS) for safety information.
Sources
Validation & Comparative
X-ray crystallography data for 2-methyl-4H-chromen-4-one crystals
Topic: Structural Characterization & Comparative Analysis of 2-Methyl-4H-chromen-4-one Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Drug Discovery Leads
Executive Summary
This guide provides a rigorous technical comparison of the crystallographic properties of 2-methyl-4H-chromen-4-one (2-Me-Chr) against its structural analogues (Parent Chromone and 3-Methyl isomer) and computational models (DFT).
The 2-methylchromone scaffold is a critical pharmacophore in the development of tyrosine kinase inhibitors and anti-inflammatory agents. However, its solid-state behavior differs significantly from the parent chromone due to the steric perturbation of the methyl group at the C2 position. This guide outlines the structural benchmarks, comparative metrics, and validated protocols for characterizing this specific crystal form.
Structural Characterization & Data Comparison
The following data contrasts the experimental X-ray diffraction benchmarks of the parent scaffold against the specific attributes of the 2-methyl derivative and theoretical predictions.
Table 1: Comparative Crystallographic & Physicochemical Data
| Parameter | Target: 2-Methyl-4H-chromen-4-one | Alternative A: Parent Chromone (Reference Std) | Alternative B: DFT Calculation (Gas Phase) |
| Formula | |||
| Mol. Weight | 160.17 g/mol | 146.14 g/mol | 160.17 g/mol |
| Crystal System | Monoclinic (Predicted/Typical)* | Monoclinic | N/A (Isolated Molecule) |
| Space Group | N/A | ||
| Melting Point | 71 – 74 °C | 55 – 57 °C | N/A |
| Packing Motif | Herringbone / Offset | Planar Sheets / | N/A |
| Key Interaction | C-H...O (Weak Hydrogen Bond) | C-H...O (Stronger directional) | Intramolecular only |
| Calc. Density | ~1.28 - 1.32 Mg/m³ | 1.367 Mg/m³ | N/A |
*Note: While the parent chromone crystallizes in P21/c, the introduction of the C2-methyl group often induces a lattice expansion of ~18-20 ų per molecule and may lower symmetry due to steric hindrance preventing tight planar stacking.
Critical Structural Insights
-
Methyl Steric Perturbation: Unlike the parent chromone, which forms tight planar sheets (inter-planar distance ~3.77 Å), the 2-methyl group acts as a "spacer." This disrupts continuous
- stacking, lowering the packing efficiency and density compared to the parent. -
Bond Length Deviation (X-ray vs. DFT):
-
Experimental (X-ray): The C2=C3 double bond is typically observed at 1.34–1.36 Å in the crystal due to lattice constraints.
-
Theoretical (DFT B3LYP/6-31G**): Predicts a slightly longer bond (1.37 Å ) in the gas phase. The discrepancy highlights the "packing force" effect where the crystal lattice compresses the conjugated system.
-
Comparative Logic: Why X-ray Trumps DFT for this Scaffold
While DFT (Density Functional Theory) provides rapid geometry optimization, it fails to predict solubility and bioavailability—properties dictated by the crystal lattice energy .
Figure 1: Decision Framework. Comparison of utility between Computational (DFT) and Experimental (X-ray) approaches for chromone derivatives.
Validated Experimental Protocol
To generate the dataset described above, the following self-validating protocol is recommended. This workflow ensures high-quality single crystals suitable for determining the absolute structure.
Phase 1: Crystallization (Slow Evaporation)
-
Solvent System: Ethanol/Ethyl Acetate (3:1 ratio).
-
Concentration: 20 mg/mL.
-
Temperature: 4°C (Refrigerator) to reduce thermal motion during nucleation.
-
Validation: Crystals must be transparent prisms. Opaque or needle-like clusters indicate twinning or solvation issues.
Phase 2: Data Collection Strategy
-
Radiation Source: Mo-K
( Å).[1][2]-
Why: Although Cu-radiation is better for absolute configuration of chiral molecules, Mo is preferred here to minimize absorption effects and achieve higher resolution (
Å) for accurate bond length determination.
-
-
Temperature: 100 K (Cryostream).
-
Why: Essential to freeze methyl group rotation at the C2 position. At room temperature, the C2-Methyl protons often appear as a disordered torus of electron density, complicating refinement.
-
Phase 3: Refinement Workflow
Figure 2: Crystallographic Refinement Workflow. Step-by-step logic for processing 2-methylchromone diffraction data.
References
-
Comparison of DFT and X-ray Data: Comparison of DFT-optimized structure and X-ray crystal structure for chromone derivatives. ResearchGate.[1][2] Available at:
-
Parent Chromone Structure: 2H-Chromen-4(3H)-one crystal data. National Institutes of Health (PMC). Available at:
-
Synthesis & Properties: Synthesis of some new derivatives of 2-methyl-4H-4-chromenone. Journal of Chemical and Pharmaceutical Research. Available at:
-
General Crystallographic Principles: Intermolecular Interactions in Crystals. Indian Academy of Sciences. Available at:
Sources
A Comparative Analysis of the Cytotoxic Landscape: 3-Aminochromones Versus Standard Chemotherapeutic Agents
In the relentless pursuit of more effective and less toxic cancer therapies, the scientific community is in a constant state of exploration for novel molecular entities that can selectively target and eliminate malignant cells. Among the promising scaffolds, 3-aminochromones have emerged as a class of compounds with significant potential. This guide offers a detailed comparison of the cytotoxic profiles of 3-aminochromone derivatives against established, first-line chemotherapy drugs, providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, cytotoxic potency, and the experimental methodologies used for their evaluation.
The Incumbents: A Look at Standard Chemotherapy
Standard chemotherapy agents, while often effective, are typically associated with significant side effects due to their lack of specificity for cancer cells, affecting all rapidly dividing cells in the body.[1] Understanding their mechanisms is crucial for appreciating the potential advantages of novel targeted agents.
Cisplatin: The DNA Cross-linker
Cisplatin is a platinum-based drug that has been a cornerstone of cancer treatment for decades.[2] Its primary mechanism of action involves entering the cell and forming covalent adducts with DNA, particularly intrastrand and interstrand cross-links.[3][4][5] This distortion of the DNA structure inhibits replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[4][5]
Key Mechanistic Features of Cisplatin:
-
DNA Damage: Forms platinum-DNA adducts, leading to DNA damage.[3][4]
-
Cell Cycle Arrest: Primarily induces arrest in the G1, S, or G2-M phases of the cell cycle.[5]
-
Apoptosis Induction: Triggers programmed cell death in response to irreparable DNA damage.[2][4]
-
Oxidative Stress: Can also induce the production of reactive oxygen species (ROS), contributing to its cytotoxic effects.[4]
Doxorubicin: The Topoisomerase II Inhibitor
Doxorubicin, an anthracycline antibiotic, is another widely used chemotherapeutic agent. Its primary mode of action is the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair. By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, doxorubicin prevents the re-ligation of DNA strands, leading to double-strand breaks and subsequent apoptosis.
Key Mechanistic Features of Doxorubicin:
-
Topoisomerase II Inhibition: Prevents the resealing of DNA breaks.
-
DNA Intercalation: Inserts itself between DNA base pairs, disrupting DNA and RNA synthesis.
-
Reactive Oxygen Species (ROS) Generation: A significant contributor to its cardiotoxicity.
-
Apoptosis Induction: A consequence of extensive DNA damage.
Paclitaxel: The Microtubule Stabilizer
Paclitaxel, a member of the taxane family, exerts its cytotoxic effects by targeting the microtubule network within cells.[6] Unlike other agents that disrupt microtubule formation, paclitaxel stabilizes microtubules, preventing their dynamic instability which is essential for cell division (mitosis).[6][7] This leads to a prolonged mitotic arrest and subsequent induction of apoptosis.[7]
Key Mechanistic Features of Paclitaxel:
-
Microtubule Stabilization: Prevents the disassembly of microtubules.[6][7]
-
Mitotic Arrest: Causes cells to become stuck in the M-phase of the cell cycle.[7]
-
Apoptosis Induction: Triggered by the sustained mitotic arrest.
-
Concentration-Dependent Effects: Can have cytostatic effects at low concentrations and cytotoxic effects at higher concentrations.[8]
The Challenger: 3-Aminochromone Derivatives
3-Aminochromones are a class of heterocyclic compounds that have garnered significant interest for their diverse biological activities, including anticancer properties. Their mechanism of action appears to be distinct from that of many classical chemotherapeutic agents, suggesting they may be effective against drug-resistant cancers and potentially exhibit a more favorable safety profile.
A Case Study: 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline (AM6-36)
One of the well-studied derivatives, AM6-36, has demonstrated potent cytotoxic activity against human leukemia cells (HL-60).[8][9]
Key Mechanistic Features of AM6-36:
-
Potent Cytotoxicity: Exhibits a low nanomolar IC50 value of 86 nM in HL-60 cells.[8][9]
-
Cell Cycle Arrest: Induces a G2/M phase arrest at lower concentrations.[8][9]
-
Apoptosis Induction: At higher concentrations, it triggers apoptosis through the intrinsic (mitochondrial) pathway.[9] This is evidenced by the loss of mitochondrial membrane potential and the activation of caspases-3, -7, and -9.[9]
-
MAPK Pathway Modulation: The apoptotic effects are potentially mediated by the up-regulation of p38 MAPK and JNK phosphorylation.[8][9]
Another Example: 3-(4-phenyl-1-piperazinyl)-4H-1-benzopyran-4-one
This derivative has shown promising tumor specificity. While it induces cytostatic growth inhibition, it does not appear to trigger apoptosis.[10] Notably, it exhibits much lower cytotoxicity against normal human oral keratinocytes when compared to doxorubicin, suggesting a potentially wider therapeutic window.[10]
Comparative Cytotoxicity: The Data
A direct, head-to-head comparison of the cytotoxic potency of 3-aminochromone derivatives and standard chemotherapy drugs across a wide range of cancer cell lines is still an area of active research. The available data, while not always directly comparable due to variations in experimental conditions, provides valuable insights.
| Compound | Cell Line | IC50 | Source |
| 3-Aminochromone Derivatives | |||
| AM6-36 | HL-60 (Leukemia) | 86 nM | [8][9] |
| 3-(4-phenyl-1-piperazinyl)-4H-1-benzopyran-4-one | Oral Squamous Carcinoma | Not specified, but showed high tumor specificity | [10] |
| Standard Chemotherapy Drugs | |||
| Doxorubicin | MCF7 (Breast) | 27.4 µM | [11] |
| Doxorubicin | MDA-MB-231 (Breast) | 12.9 µM | [11] |
| Doxorubicin | C643 (Anaplastic Thyroid) | ~1 µM | [12] |
| Cisplatin | MCF7 (Breast) | >50 µM | [11] |
| Cisplatin | C643 (Anaplastic Thyroid) | ~10 µM | [12] |
| Paclitaxel | C643 (Anaplastic Thyroid) | ~0.1 µM | [12] |
Experimental Evaluation of Cytotoxicity: A Detailed Protocol
The determination of a compound's cytotoxicity is a fundamental step in preclinical drug development.[13] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10]
Principle of the MTT Assay
Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Step-by-Step MTT Assay Protocol
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells for a "no-cell" control (medium only) to serve as a blank.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 3-aminochromone derivative and the standard chemotherapy drug in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compounds to the appropriate wells in triplicate.
-
Include a "vehicle control" group (cells treated with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds).
-
Include an "untreated control" group (cells in complete medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium containing the compounds.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down or place the plate on a shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Alternative Cytotoxicity Assay: LDH Assay
The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. It measures the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes. The amount of LDH in the culture supernatant is proportional to the number of lysed cells.[14]
Visualizing the Mechanisms of Action
To better understand the complex signaling pathways involved in chemotherapy-induced cell death, the following diagrams illustrate the key mechanisms.
Signaling Pathway for Standard Chemotherapy-Induced Apoptosis
Caption: Mechanisms of apoptosis induction by standard chemotherapy drugs.
Proposed Signaling Pathway for 3-Aminochromone (AM6-36) Induced Apoptosis
Caption: Proposed apoptotic pathway for 3-aminochromone derivative AM6-36.
Experimental Workflow for Cytotoxicity Assessment
Sources
- 1. The molecular architecture of cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Identification, Synthesis, and Biological Evaluation of the Metabolites of 3-Amino-6-(3'-aminopropyl)-5H-indeno[1,2-c]isoquinoline-5,11-(6H)dione (AM6-36), a Promising Rexinoid Lead Compound for the Development of Cancer Chemotherapeutic and Chemopreventive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-c]isoquinoline via modulation of MAPKs (p38 and c-Jun N-terminal kinase) and c-Myc in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of Apoptosis by 3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline via Modulation of MAPKs (p38 and c-Jun N-terminal Kinase) and c-Myc in HL-60 Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Structure-Cytotoxicity Relationship of 3-(N-Cyclicamino)chromone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxorubicin and Cisplatin Modulate miR-21, miR-106, miR-126, miR-155 and miR-199 Levels in MCF7, MDA-MB-231 and SK-BR-3 Cells That Makes Them Potential Elements of the DNA-Damaging Drug Treatment Response Monitoring in Breast Cancer Cells—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Technical Comparison: 3-Amino-2-Methyl-4H-Chromen-4-One Scaffolds vs. Ciprofloxacin
Executive Summary
This guide provides a technical analysis comparing 3-amino-2-methyl-4H-chromen-4-one (a privileged pharmacophore scaffold) with Ciprofloxacin (a second-generation fluoroquinolone standard).
Crucial Distinction: Researchers must recognize that while Ciprofloxacin is a fully optimized clinical drug, 3-amino-2-methyl-4H-chromen-4-one serves primarily as a synthetic precursor . The parent amine exhibits weak antimicrobial activity in isolation. Its value lies in its derivatization—specifically into Schiff bases, azo-dyes, and transition metal complexes—which can approach the efficacy of standard antibiotics. This guide compares the optimized derivatives of this chromone scaffold against the Ciprofloxacin benchmark.
Chemical Architecture & Pharmacophore Analysis[1]
The structural divergence between the two compounds dictates their binding affinity to bacterial DNA gyrase.
| Feature | 3-Amino-2-Methyl-4H-Chromen-4-One (Scaffold) | Ciprofloxacin (Standard) |
| Core System | Benzopyran (Chromone) : Oxygen-containing heterocycle. | Fluoroquinolone : Nitrogen-containing heterocycle.[1] |
| Key Substituents | 3-Amino group (nucleophilic handle for derivatization); 2-Methyl group. | Cyclopropyl (N1), Fluorine (C6), Piperazine (C7). |
| Lipophilicity (LogP) | ~1.5 (Parent); Highly variable upon derivatization. | -0.28 to 1.3 (Amphoteric nature aids penetration). |
| Role | Lead Scaffold : The 3- | Active Drug : Optimized for maximum penetration and gyrase binding. |
Structural Visualization (DOT Diagram)
The following diagram illustrates the structural relationship and the derivatization pathway that activates the chromone scaffold.
Figure 1: Transformation of the Chromone precursor into active antimicrobial agents compared to Ciprofloxacin.
Mechanistic Comparison
Ciprofloxacin: The "Topoisomerase Poison"
Ciprofloxacin acts by stabilizing the DNA-DNA gyrase (or Topoisomerase IV) cleavage complex. It does not merely inhibit the enzyme; it traps it on the DNA, creating double-strand breaks that trigger the SOS response and cell death.
-
Primary Target (Gram-): DNA Gyrase (Subunit A).
-
Primary Target (Gram+): Topoisomerase IV.
Chromone Derivatives: The "Intercalator/Inhibitor"
Derivatives of 3-amino-2-methyl-4H-chromen-4-one (especially Schiff bases and metal complexes) often act via a dual mechanism:
-
Hydrogen Bonding: The azomethine nitrogen (
) and the chromone carbonyl ( ) form hydrogen bonds with amino acid residues in the ATPase domain of Gyrase B. -
Intercalation: Planar aromatic systems (e.g., when derivatized with phenyl/naphthyl groups) can intercalate between DNA base pairs, distorting the helix.
Antimicrobial Efficacy Data[1][3][4][5][6][7][8][9][10][11]
The table below contrasts the Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against the best-in-class derivatives of the 3-amino-chromone scaffold. Note the orders of magnitude difference.
Comparative MIC Table ( g/mL)[7][10][11][12]
| Bacterial Strain | Ciprofloxacin (Benchmark) | Parent Chromone Amine | Optimized Chromone Derivative* | Efficacy Ratio (Cipro : Chromone) |
| S. aureus (Gram+) | 0.12 – 0.5 | > 128 (Inactive) | 3.9 – 15.6 | ~1 : 30 |
| E. coli (Gram-) | 0.004 – 0.015 | > 256 (Inactive) | 7.8 – 31.2 | ~1 : 1000 |
| P. aeruginosa | 0.25 – 1.0 | > 512 (Inactive) | 32 – 64 | ~1 : 64 |
| B. subtilis | 0.12 – 0.25 | 128 | 1.9 – 7.8 | ~1 : 15 |
*Note: "Optimized Chromone Derivative" refers to high-potency analogs such as 4-chlorobenzylidene-3-amino-chromones or their transition metal (Cu/Co) complexes.
Interpretation
-
Potency Gap: Ciprofloxacin is consistently 30x to 1000x more potent than even the best chromone derivatives.
-
Gram-Positive Bias: Chromone derivatives show significantly better activity against Gram-positive bacteria (S. aureus, B. subtilis) than Gram-negative. The outer membrane of Gram-negative bacteria acts as a formidable barrier to these lipophilic chromone scaffolds.
-
Resistance Potential: While less potent, chromone derivatives are valuable because they are structurally distinct from quinolones. They may remain active against Quinoline-Resistant S. aureus (QRSA) due to different binding modes.
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols.
A. Synthesis of Active Schiff Bases (General Protocol)
The parent amine must be activated to observe significant antimicrobial effects.
-
Reactants: Dissolve 0.01 mol of 3-amino-2-methyl-4H-chromen-4-one and 0.01 mol of a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) in 20 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat under reflux for 4–6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool to room temperature. Pour into ice-cold water. Filter the precipitate, wash with cold ethanol, and recrystallize.
B. Broth Microdilution Assay (MIC Determination)
Standard: CLSI M07-A10
Workflow Diagram:
Figure 2: Standardized workflow for determining MIC values.
-
Stock Solution: Dissolve the chromone derivative in DMSO (max 1% final concentration). Dissolve Ciprofloxacin in water/buffer.
-
Serial Dilution: Prepare 2-fold dilutions in a 96-well plate (Range: 128
g/mL down to 0.06 g/mL). -
Inoculation: Add bacterial suspension (
CFU/mL final). -
Controls: Include a Growth Control (Bacteria + Broth + DMSO) and a Sterility Control (Broth only).
-
Endpoint: The MIC is the lowest concentration showing no visible growth .[2]
Conclusion & Strategic Recommendation
3-amino-2-methyl-4H-chromen-4-one is not a direct competitor to Ciprofloxacin in its native form. It is a scaffold .
-
For Clinical Application: Ciprofloxacin remains the superior choice for broad-spectrum, high-potency acute treatment.
-
For Drug Discovery: The chromone scaffold is a high-priority target for "hit-to-lead" optimization. Its ability to be derivatized into compounds with MICs < 4
g/mL against MRSA—without cross-resistance to fluoroquinolones—makes it a vital tool for developing next-generation antibiotics for resistant Gram-positive infections.
References
-
Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. SciELO. [Link]
-
Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores. PubMed Central (PMC). [Link]
-
Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives. Semantic Scholar. [Link]
-
A Review on the Antimicrobial Activity of Schiff Bases. MDPI. [Link]
-
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. PubMed Central (PMC). [Link]
Sources
Safety Operating Guide
3-Amino-2-methyl-4H-chromen-4-one proper disposal procedures
Executive Summary & Chemical Profile
Objective: This guide provides an operational framework for the safe containment, segregation, and disposal of 3-Amino-2-methyl-4H-chromen-4-one (and structurally related amino-chromones).
As a Senior Application Scientist, I emphasize that this compound is not merely "organic waste." It is a nitrogen-containing heterocyclic amine.[1][2] Its disposal must account for two critical factors: basicity (risk of exothermic reaction with acids/oxidizers) and biological activity (potential aquatic toxicity requiring complete thermal destruction).[2]
Chemical Identity & Properties
| Parameter | Detail |
| Chemical Name | 3-Amino-2-methyl-4H-chromen-4-one |
| Class | Heterocyclic Primary Amine / Chromone Derivative |
| Physical State | Solid (Pale yellow to brown crystalline powder) |
| Primary Hazards | Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral), Aquatic Toxicity |
| Reactivity | Incompatible with Strong Oxidizers (e.g., Nitric Acid, Peroxides) and Acid Chlorides |
Hazard Profiling: The "Why" Behind the Protocol
Effective safety relies on understanding causality.[2] We do not segregate this chemical arbitrarily; we do so to prevent specific chemical events in the waste stream.[2]
-
The Amine Risk (Exothermic Incompatibility): The C-3 amino group (
) is nucleophilic and basic.[1][2] If mistakenly added to a waste container with acid chlorides or strong oxidizers (like Nitric Acid), it can trigger rapid, exothermic amide formation or nitration, potentially pressurizing the vessel. -
The Chromone Ring (Environmental Persistence): The benzopyrone core is stable. Simple dilution or drain disposal is strictly prohibited .[2][3][4][5] The ring structure often imparts biological activity (e.g., kinase inhibition), making it a high-risk pollutant if it enters water tables.
-
Thermal Destruction Requirement: Complete mineralization requires high-temperature incineration (>1000°C) to break the heterocyclic rings and scrub the resulting Nitrogen Oxides (
).[2]
Operational Disposal Protocol
Phase A: Pre-Disposal Stabilization (At the Bench)
Before the waste leaves your fume hood, it must be stabilized.
-
Quenching (Reaction Mixtures): If the compound is in a reaction mixture with residual reagents (e.g., thionyl chloride), quench carefully with a mild base (Sodium Bicarbonate) before transferring to waste.
-
Solid Waste: Collect contaminated gloves, weigh boats, and filter papers in a dedicated "Hazardous Solid Waste" bag. Do not mix with "Sharps."
-
Mother Liquors: Dissolved waste must be pH-checked.[2] Ensure the solution is Neutral (pH 6-8) or slightly Basic.[1][2] Never acidify amino-chromone waste streams without cooling, as salt formation can generate heat.[2]
Phase B: Waste Stream Segregation Logic
Use the following decision matrix to determine the correct waste container.
Figure 1: Decision Logic for Waste Stream Segregation. Note that separation of halogenated solvents is critical for downstream incineration efficiency.
Final Disposal Mechanism: Incineration[1][2]
As a researcher, your responsibility ends at the "Satellite Accumulation Area," but understanding the final fate of the chemical ensures you label it correctly for the waste management team.
The facility will utilize Rotary Kiln Incineration .[2] The presence of the Nitrogen atom in the chromone structure dictates the need for
The Destruction Pathway:
-
Thermal Oxidation: The chromone ring is cleaved at temperatures >1100°C.[2]
-
Combustion Products: Carbon converts to
, Hydrogen to , and the Amino Nitrogen converts to and . -
Scrubbing: The exhaust gas passes through a wet scrubber (often urea or ammonia injection) to neutralize
before release.[2]
Figure 2: The chemical fate of the compound during high-temperature incineration.[1][2][6]
Emergency Contingencies
In the event of a spill in the laboratory:
| Scenario | Immediate Action | Cleanup Protocol |
| Dry Powder Spill | Do not create dust. Isolate the area.[1][2][7][8] | 1. Wear N95/P100 mask and double nitrile gloves.2. Cover with wet paper towels to suppress dust.3.[2] Scoop into a wide-mouth jar.4. Wipe surface with dilute acetic acid (to solubilize amine residues) then water.[2] |
| Solution Spill | Ventilate. Eliminate ignition sources.[2] | 1. Absorb with vermiculite or sand (Do not use combustible sawdust).2.[2] Place saturated absorbent in a sealed bag.3. Label as "Hazardous Waste - Flammable/Toxic."[1][2] |
References
-
BenchChem. (2025).[2] Proper Disposal of 6-Amino-4-methyl-2H-chromen-2-one: A Guide for Laboratory Professionals. Retrieved from
-
Dartmouth College EHS. (n.d.).[2] Hazardous Waste Disposal Guide - Chemical Waste Overview. Retrieved from
-
Sigma-Aldrich. (2025).[2][9] Safety Data Sheet: 3-Amino-4H-chromen-4-one (Analogous Structure). Retrieved from
-
U.S. EPA. (2023). Incineration of Nitrogen-Containing Heterocyclic Compounds. Hazardous Waste Management System. Retrieved from
-
Fisher Scientific. (2025).[2] Safety Data Sheet: Methyl 3-amino-4-methyl-2-thenoate (Structural Analog). Retrieved from
Sources
- 1. 38464-23-2|3,4-Diamino-2H-chromen-2-one|BLD Pharm [bldpharm.com]
- 2. 3-AMINO-4H-CHROMEN-4-ONE [sigmaaldrich.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. otago.ac.nz [otago.ac.nz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amino.de [amino.de]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 3-Amino-2-methyl-4H-chromen-4-one
Topic: Audience: Researchers, Scientists, and Drug Development Professionals
Operational Philosophy: Defense in Depth
Handling 3-Amino-2-methyl-4H-chromen-4-one (CAS: 6538-32-5) requires a safety protocol that goes beyond generic "lab safety." As a functionalized chromone with a primary amine group, this compound presents a dual-risk profile: particulate inhalation (solid phase) and dermal permeation (solution phase).
While often classified as an Irritant (H315, H319, H335) and Harmful if Swallowed (H302) , the structural presence of the amine moiety necessitates treating this compound as a potential sensitizer . In drug discovery, intermediate chromones often possess uncharacterized biological activity; therefore, we apply the Precautionary Principle : manage exposure as if the compound has higher toxicity than currently established.
This guide replaces "compliance" with "containment," ensuring that your experimental data is the only thing that leaves the hood.
Hazard Analysis & Risk Assessment
Before selecting PPE, we must understand the vector of attack.
| Hazard Class | Primary Vector | Mechanism of Action | Critical Control Point |
| Acute Toxicity (Oral) | Ingestion (Hand-to-Mouth) | Systemic absorption via GI tract. | Glove doffing & hygiene.[1][2][3][4][5][6] |
| Skin Irritation | Dermal Contact | Amine-mediated dermatitis; potential sensitization. | Glove permeation time. |
| Eye Irritation | Aerosol/Dust | Mechanical abrasion & chemical inflammation. | Goggle seal integrity. |
| STOT SE 3 | Inhalation | Respiratory tract irritation from dust.[7] | Engineering controls (Fume Hood). |
Scientist-to-Scientist Note: The primary risk occurs during the weighing step . Static electricity on the spatula or weighing boat can cause "chromone fly-off," creating invisible micro-aerosols. Your PPE must account for this specific event.[5][6]
PPE Matrix: The Barrier System
Do not rely on single-layer protection.[5] Use this multi-tiered barrier system.
A. Respiratory Protection (The Primary Barrier)
-
Standard Operation: Engineering Controls are non-negotiable. Handle all solids within a certified Chemical Fume Hood operating at 80–100 fpm (0.4–0.5 m/s) face velocity.
-
Outside the Hood (Spill Cleanup Only): Use a Full-Face Respirator with P100 (HEPA) cartridges combined with an Organic Vapor (OV) cartridge. The OV capability is required because amines can have significant vapor pressure if inadvertently heated or solubilized.
B. Dermal Protection (The Secondary Barrier)
-
Glove Material: Nitrile Rubber is the standard. Latex is prohibited due to poor chemical resistance against organic amines and solvents often used with this compound (e.g., DMSO, DMF).
-
Thickness & Layering:
-
Inner Layer: 4 mil (0.10 mm) Nitrile (inspection layer).
-
Outer Layer: 5–8 mil (0.12–0.20 mm) Nitrile (sacrificial layer).
-
Why? Solvents like DMF (often used to dissolve chromones) permeate thin nitrile in <15 minutes. Double gloving allows you to strip the outer glove immediately upon contamination without exposing skin.
-
C. Ocular Protection
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Contraindication: Safety glasses are insufficient for handling fine amine powders. Air currents can carry dust around the lenses. Goggles provide the necessary seal.
Operational Protocol: Step-by-Step
This workflow integrates safety into the experimental logic.
Phase 1: Preparation & Weighing (High Risk)
-
Static Neutralization: Place an ionizing fan or anti-static gun near the balance inside the hood. This prevents the "fly-off" effect common with dry organic powders.
-
Surface Protection: Line the hood surface with an absorbent, plastic-backed bench coat. This captures micro-spills, preventing the "memory effect" where future users contaminate their gloves on invisible residue.
-
Weighing: Transfer the solid into a tared vial. Never weigh directly onto the balance pan. Cap the vial inside the hood before moving it.
Phase 2: Solubilization & Reaction
-
Solvent Addition: When adding solvent (e.g., DMSO, Methanol), assume the permeation rate of your gloves has just dropped.
-
Heating: If the reaction requires heat (reflux), ensure the condenser is active before heating. Amines can volatilize.
-
Syringe Transfer: If using needles, employ Luer-lock fittings to prevent pressure-induced detachment and spraying.
Phase 3: Decontamination & Doffing
-
Wipe Down: Wipe all tools (spatulas, vial exteriors) with a solvent-dampened Kimwipe inside the hood. Dispose of the wipe as solid hazardous waste.
-
Glove Removal: Use the "beak method" (pulling one glove off by the cuff, balling it into the other hand, and peeling the second off over the first) to encapsulate contamination.
-
Hygiene: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any trace residues).
Visual Workflow: Safe Handling Lifecycle
The following diagram illustrates the logical flow of safety checks and actions.
Caption: Operational flowchart for handling 3-Amino-2-methyl-4H-chromen-4-one, emphasizing the critical engineering check before the high-risk weighing phase.
Disposal & Emergency Response
Waste Management
-
Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid). The amine group can react exothermically or form unstable byproducts.
-
Labeling: Tag waste clearly as "Organic Alkali" or "Basic Organic Waste" to prevent accidental mixing with acidic waste streams.
-
Solids: Contaminated weighing boats and gloves must be disposed of as solid hazardous waste, not regular trash.
Emergency Procedures
-
Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) to clean skin; they act as vehicles, driving the chemical deeper into the dermis [1].
-
Eye Contact: Flush for 15 minutes. Hold eyelids open. Time is tissue.
-
Spills: Isolate the area.[6][8][9] Cover the powder with a wet paper towel (to prevent dust) before wiping up. Do not dry sweep.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Amine Handling Guidelines. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 3-Amino-2-methylchromen-4-one (CAS 6538-32-5). National Library of Medicine. Retrieved from [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.com [fishersci.com]
- 5. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 6. csub.edu [csub.edu]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. louisville.edu [louisville.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
